5'-O-DMT-ibu-rG
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H37N5O8 |
|---|---|
Molecular Weight |
655.7 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C35H37N5O8/c1-20(2)31(43)38-34-37-30-27(32(44)39-34)36-19-40(30)33-29(42)28(41)26(48-33)18-47-35(21-8-6-5-7-9-21,22-10-14-24(45-3)15-11-22)23-12-16-25(46-4)17-13-23/h5-17,19-20,26,28-29,33,41-42H,18H2,1-4H3,(H2,37,38,39,43,44)/t26-,28-,29-,33-/m1/s1 |
InChI Key |
SSYBHRGSXXKZQZ-QBVBFOPXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
5'-O-DMT-ibu-rG structure and chemical properties
An In-depth Technical Guide to 5'-O-DMT-N2-isobutyryl-guanosine (5'-O-DMT-ibu-rG)
This guide provides a comprehensive overview of 5'-O-DMT-N2-isobutyryl-guanosine, a critical building block in the chemical synthesis of RNA. It is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and biotechnology. The document details the molecule's chemical structure, properties, synthesis, and its primary application as a phosphoramidite (B1245037) reagent in solid-phase oligonucleotide synthesis.
Core Structure and Chemical Properties
5'-O-DMT-N2-isobutyryl-guanosine (often abbreviated as this compound) is a ribonucleoside derivative of guanosine (B1672433). It is chemically modified with protecting groups to ensure regioselectivity during the stepwise construction of an RNA polymer.
-
5'-O-DMT (4,4'-Dimethoxytrityl) group: This bulky, acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its presence is crucial for preventing polymerization at this site during synthesis and its hydrophobic nature is exploited for the purification of the final oligonucleotide product.[1] The DMT cation released upon acid treatment has a characteristic orange color, which allows for real-time monitoring of coupling efficiency.
-
N2-isobutyryl (ibu) group: This acyl group protects the exocyclic amine on the guanine (B1146940) base. This prevents unwanted side reactions at the nucleobase during the phosphoramidite coupling steps.[2]
The core structure is the guanosine ribonucleoside, which contains a ribose sugar and a guanine nucleobase. For use in automated synthesis, this protected nucleoside is typically converted into a 3'-O-phosphoramidite derivative.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative properties of this compound.
Table 1: General Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyrylguanosine | [3][4] |
| CAS Number | 81246-83-5 | [3][4] |
| Molecular Formula | C₃₅H₃₇N₅O₈ | [3] |
| Molecular Weight | 655.70 g/mol | [3] |
| Physical Form | Solid, typically a white to off-white powder | |
| Purity | ≥95% | [3] |
| Storage | -20°C (long-term); Room temperature for shipping |[3] |
Table 2: Calculated Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 170.05 Ų | [3] |
| LogP | 3.3592 | [3] |
| Hydrogen Bond Acceptors | 11 | [3] |
| Hydrogen Bond Donors | 4 | [3] |
| Rotatable Bonds | 11 |[3] |
Table 3: Expected Spectroscopic Data
| Technique | Expected Data |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | The [M+H]⁺ peak would be expected at m/z 656.2613, corresponding to the formula [C₃₅H₃₈N₅O₈]⁺. For the sodium adduct [M+Na]⁺, the peak would be at m/z 678.2432. |
| ¹H NMR | Characteristic peaks would include signals for the DMT group (aromatic protons ~6.8-7.4 ppm, methoxy (B1213986) protons ~3.7 ppm), the ribose sugar protons (~4.0-6.0 ppm), the isobutyryl group (methine and methyl protons ~1.1-2.8 ppm), and exchangeable protons for the hydroxyl and amine groups. |
| ¹³C NMR | Signals corresponding to the carbons of the DMT group, the ribose sugar, the guanine base, and the isobutyryl protecting group would be present. |
| ³¹P NMR (for phosphoramidite derivative) | The 3'-phosphoramidite derivative would exhibit characteristic signals in the range of 148-150 ppm.[5] |
Synthesis and Purification
The preparation of this compound and its subsequent conversion to a phosphoramidite is a multi-step process starting from guanosine. The following represents a general, illustrative protocol.
Representative Synthesis Protocol
-
Protection of N2-Amine: Guanosine is first treated with an acylating agent, such as isobutyric anhydride (B1165640) or isobutyryl chloride, in the presence of a base like pyridine. This selectively protects the exocyclic N2-amino group of the guanine base.
-
Protection of 5'-Hydroxyl: The N2-isobutyryl-guanosine is then reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine. This reaction selectively protects the primary 5'-hydroxyl group, yielding 5'-O-DMT-N2-isobutyrylguanosine.[6][7] Silver nitrate (B79036) may be used to drive the reaction.[5]
-
Purification: The resulting product is purified using silica (B1680970) gel column chromatography to remove reactants and byproducts.
-
Phosphitylation (for Phosphoramidite Synthesis): To create the synthesis-ready building block, the purified this compound is reacted at the 3'-hydroxyl position with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This step is performed under anhydrous conditions to yield the final 3'-CE phosphoramidite.
Application in Solid-Phase Oligonucleotide Synthesis
The primary application of this compound (as its 3'-phosphoramidite derivative) is in the automated, solid-phase synthesis of RNA oligonucleotides using the phosphoramidite method.[8][9] This process involves a four-step cycle that is repeated for each nucleotide added to the growing chain.
Caption: Workflow of the four-step phosphoramidite oligonucleotide synthesis cycle.
Detailed Experimental Protocol for One Synthesis Cycle
The following protocol outlines the addition of one guanosine nucleotide to a growing RNA chain attached to a solid support (e.g., Controlled Pore Glass, CPG).
Table 4: Reagents and Conditions for a Single Synthesis Cycle
| Step | Action | Reagents | Purpose |
|---|---|---|---|
| 1. Detritylation | The 5'-DMT group is removed from the support-bound nucleoside. | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM). | To expose the 5'-hydroxyl group for the next coupling reaction. |
| 2. Coupling | The this compound phosphoramidite is activated and coupled to the exposed 5'-OH. | This compound phosphoramidite and an activator (e.g., 5-(Ethylthio)-1H-tetrazole, ETT) in Acetonitrile. | To form a new phosphite triester linkage, extending the oligonucleotide chain.[2] |
| 3. Capping | Any unreacted 5'-hydroxyl groups are permanently blocked. | Acetic Anhydride and 1-Methylimidazole (or DMAP) in THF/Pyridine. | To prevent the formation of deletion mutations (n-1 shortmers) in the final product.[10] |
| 4. Oxidation | The unstable phosphite triester linkage is converted to a stable phosphate triester. | 0.02-0.1 M Iodine in a solution of THF/Pyridine/Water. | To stabilize the newly formed internucleotide bond before the next cycle begins.[10] |
This cycle is repeated until the oligonucleotide of the desired length is synthesized.
Post-Synthesis Processing and Purification
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
-
Cleavage and Deprotection: The support is treated with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA). This cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the N2-isobutyryl protecting group from guanine.
-
"DMT-on" Purification: Often, the final 5'-DMT group is left on the oligonucleotide after synthesis (DMT-on).[1][10] This allows for a highly efficient purification using hydrophobic interaction chromatography (HIC) or reverse-phase HPLC.[1][11] The full-length, DMT-bearing oligonucleotides bind strongly to the column, while the shorter, "failed" sequences (which lack the DMT group) are washed away.[1]
-
Final Detritylation: After purification, the collected DMT-on oligonucleotide is treated with an acid (e.g., 80% acetic acid) to remove the final DMT group.[10] The product is then desalted to yield the final, purified oligonucleotide.
Biological Relevance and Applications
This compound itself is a synthetic precursor and does not have direct biological activity. Its significance lies in its role as a key component for synthesizing biologically active RNA molecules. Oligonucleotides synthesized using this and other phosphoramidites are central to numerous applications in research and medicine.
-
Antisense Oligonucleotides (ASOs): Synthetic RNA or DNA strands designed to bind to specific mRNA sequences, leading to the downregulation of disease-causing proteins.[12]
-
Small interfering RNA (siRNA): Short double-stranded RNA molecules that can trigger the RNA interference (RNAi) pathway to silence specific genes.
-
Aptamers: Oligonucleotides that fold into specific three-dimensional structures to bind to target molecules like proteins or small molecules with high affinity and specificity.
-
Diagnostic Probes: Labeled oligonucleotides used in techniques like PCR, qPCR, and fluorescence in situ hybridization (FISH) for the detection of specific DNA or RNA sequences.
The relationship between the chemical reagent and its ultimate biological application is summarized below.
Caption: The logical path from the protected nucleoside reagent to its final biological application.
References
- 1. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 3. chemscene.com [chemscene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. twistbioscience.com [twistbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. 5'-O-DMT-N2-isobutyryl-2'-O-(2-methoxyethyl)guanosine 3'-CE phosphoramidite [myskinrecipes.com]
An In-Depth Technical Guide to 5'-O-DMT-ibu-rG Phosphoramidite for RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-DMT-N2-isobutyryl-guanosine-3'-CE-phosphoramidite (5'-O-DMT-ibu-rG phosphoramidite), a crucial building block in the chemical synthesis of RNA. This document details its structure, properties, and application in solid-phase RNA synthesis, including experimental protocols and quantitative performance data.
Introduction to this compound Phosphoramidite (B1245037)
This compound phosphoramidite is a protected ribonucleoside derivative essential for the automated synthesis of RNA oligonucleotides. The strategic placement of protecting groups on the guanosine (B1672433) nucleoside ensures the specific and controlled formation of phosphodiester bonds, a cornerstone of the widely adopted phosphoramidite chemistry.
The key structural features of this molecule are:
-
5'-O-Dimethoxytrityl (DMT) group: An acid-labile protecting group on the 5'-hydroxyl function of the ribose sugar. Its removal initiates each coupling cycle, and the characteristic orange color of the released DMT cation allows for real-time monitoring of coupling efficiency.
-
N2-isobutyryl (ibu) group: A base-labile protecting group on the exocyclic amine of the guanine (B1146940) base. This prevents unwanted side reactions during oligonucleotide synthesis.
-
3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing RNA chain.
-
2'-O-Protecting Group: A crucial feature for RNA synthesis is the protection of the 2'-hydroxyl group to prevent strand cleavage and other side reactions. The most common protecting group used in conjunction with ibu-rG is the tert-butyldimethylsilyl (TBDMS) group.
Performance and Properties
The performance of this compound phosphoramidite is critical for the synthesis of high-quality RNA. Key performance indicators include coupling efficiency, deprotection kinetics, and stability.
Data Presentation
Table 1: Typical Coupling Efficiencies of RNA Phosphoramidites
| Phosphoramidite Type (2'-O-Protection) | Activator | Typical Coupling Time (minutes) | Average Stepwise Coupling Efficiency (%) | Reference |
| 2'-O-TBDMS | 5-Ethylthio-1H-tetrazole (ETT) | 6-10 | 98.5 - 99 | [1] |
| 2'-O-TOM | 5-Ethylthio-1H-tetrazole (ETT) | ~2.5 | >99 | [1][2] |
| 2'-O-TBDMS | 5-Benzylthio-1H-tetrazole (BTT) | ~3 | >99 | [3] |
Note: The isobutyryl (ibu) protecting group on guanine is compatible with these 2'-O-protection strategies. The choice of activator and coupling time significantly impacts the efficiency.[1][3]
Table 2: Deprotection Conditions for N2-isobutyryl-Guanosine
| Deprotection Reagent | Temperature (°C) | Time | Notes | Reference |
| Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) (1:1 v/v) | 65 | 10 minutes | Standard "UltraFAST" deprotection. Requires acetyl-protected Cytidine to avoid transamination. | [2] |
| Ammonium Hydroxide/Ethanol (3:1 v/v) | Room Temperature | 2 hours | Milder conditions, suitable for base-labile modifications. | [4] |
| Propylamine/Ammonium Hydroxide | 65 | 45 minutes | An alternative to methylamine-based reagents. | [5] |
Table 3: Stability of Deoxyguanosine Phosphoramidites in Solution
| Phosphoramidite (dN) | Solvent | Storage Time (weeks) | Purity Reduction (%) | Reference |
| dG(ibu) | Acetonitrile | 5 | 39 | [6] |
| dA(bz) | Acetonitrile | 5 | 6 | [6] |
| dC(bz) | Acetonitrile | 5 | 2 | [6] |
| T | Acetonitrile | 5 | 2 | [6] |
Note: While this data is for deoxyribonucleoside phosphoramidites, it highlights the general trend of guanosine phosphoramidites being the least stable in solution.[6] The presence of moisture significantly accelerates degradation.[7]
Experimental Protocols
Solid-Phase RNA Synthesis Cycle
The synthesis of RNA oligonucleotides using this compound phosphoramidite follows a cyclical four-step process on a solid support, typically controlled pore glass (CPG).
Caption: The four-step cycle of solid-phase RNA synthesis.
Detailed Methodology:
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The solid support is treated with the deblocking solution to remove the 5'-DMT group from the immobilized nucleoside, exposing the 5'-hydroxyl group. The orange-colored DMT cation is washed away, and its absorbance can be measured to determine the coupling efficiency of the previous cycle.
-
Time: 1-3 minutes.
-
-
Coupling:
-
Reagents: A solution of this compound phosphoramidite (typically 0.1 M in anhydrous acetonitrile) and an activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
Procedure: The phosphoramidite and activator are delivered to the synthesis column. The activator protonates the phosphoramidite, making it highly reactive. The free 5'-hydroxyl group of the support-bound RNA chain attacks the activated phosphoramidite, forming a phosphite triester linkage.
-
Time: 6-10 minutes for 2'-TBDMS protected phosphoramidites.
-
-
Capping:
-
Reagents: Capping A (acetic anhydride in THF/pyridine) and Capping B (16% N-methylimidazole in THF).
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles, which would result in n-1 shortmer sequences.
-
Time: ~1 minute.
-
-
Oxidation:
-
Reagent: A solution of iodine (e.g., 0.02 M) in THF/pyridine/water.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
-
Time: ~1 minute.
-
This four-step cycle is repeated until the desired RNA sequence is assembled.
Deprotection and Cleavage
Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. This is a multi-step process.
Caption: Workflow for RNA deprotection and purification.
Detailed Methodology:
-
Cleavage and Base Deprotection:
-
Reagent: A 1:1 (v/v) mixture of aqueous ammonium hydroxide (30%) and aqueous methylamine (40%) (AMA).
-
Procedure: The solid support is incubated in the AMA solution. This cleaves the oligonucleotide from the support and removes the base-protecting groups, including the isobutyryl group from guanine, as well as the cyanoethyl groups from the phosphate backbone.
-
Conditions: 10 minutes at 65°C.[2]
-
The solution containing the crude, 2'-O-protected oligonucleotide is then evaporated to dryness.
-
-
2'-O-TBDMS Group Removal:
-
Reagents: Anhydrous Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (TEA), and Triethylamine trihydrofluoride (TEA·3HF).
-
Procedure: The dried oligonucleotide is redissolved in DMSO. TEA and then TEA·3HF are added. The mixture is heated to remove the TBDMS protecting groups from the 2'-hydroxyl positions.[8]
-
Conditions: 2.5 hours at 65°C.[8]
-
-
Quenching and Purification:
-
Reagent: A quenching buffer (e.g., an appropriate high-salt buffer).
-
Procedure: The desilylation reaction is quenched. The fully deprotected RNA is then purified from truncated sequences and other impurities using methods such as High-Performance Liquid Chromatography (HPLC) or specialized purification cartridges.
-
Logical Relationships in RNA Synthesis
The successful synthesis of high-quality RNA oligonucleotides depends on the interplay of several critical factors.
Caption: Key factors influencing RNA synthesis success.
This diagram illustrates that achieving a high yield of the full-length product is fundamentally dependent on maintaining high coupling efficiency throughout the synthesis. This, in turn, is influenced by the purity of the reagents (especially the absence of water), the choice of an appropriate activator for the specific phosphoramidite chemistry, and optimized coupling times. Subsequently, the final purity of the RNA oligonucleotide is determined by a deprotection strategy that ensures complete removal of all protecting groups while minimizing any degradation of the RNA backbone.
Conclusion
This compound phosphoramidite, in conjunction with a suitable 2'-O-protecting group like TBDMS, is a robust and widely used reagent for the chemical synthesis of RNA. Understanding the key parameters that govern its performance, such as coupling conditions and deprotection protocols, is essential for researchers and developers to consistently produce high-quality RNA oligonucleotides for a wide range of applications, from basic research to the development of RNA-based therapeutics. The use of optimized protocols and high-purity reagents is paramount to maximizing the yield and purity of the final RNA product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stereochemical bias introduced during RNA synthesis modulates the activity of phosphorothioate siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. agilent.com [agilent.com]
- 6. 5'-O-DMT-N2-isobutyryl-2'-O-(2-methoxyethyl)guanosine 3'-C… [cymitquimica.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
The Cornerstone of Genetic Medicine: A Technical Guide to Solid-Phase Oligonucleotide Synthesis
A deep dive into the chemical intricacies of creating synthetic DNA and RNA, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore the fundamental principles, detail the experimental protocols, and present the quantitative data that underpins the automated chemical synthesis of oligonucleotides.
Solid-phase oligonucleotide synthesis has revolutionized molecular biology and stands as a critical technology in the development of nucleic acid-based therapeutics, diagnostics, and research tools.[1][2] This method, pioneered by Bruce Merrifield, allows for the rapid and automated construction of DNA and RNA sequences with high fidelity.[1][3] The synthesis is performed in a 3' to 5' direction, opposite to the biological synthesis, on a solid support, typically controlled pore glass (CPG) or polystyrene beads.[4][5][6] This solid-phase approach offers significant advantages, including the ability to use excess reagents to drive reactions to completion and the ease of purification by simply washing away excess reagents and byproducts after each step.[2][3]
The synthesis is a cyclical process, with each cycle adding a single nucleotide to the growing chain. This cycle consists of four key chemical reactions: detritylation, coupling, capping, and oxidation.[2] The success of the overall synthesis is highly dependent on the efficiency of each of these steps, particularly the coupling reaction, where even a small decrease in efficiency can significantly impact the yield of the final full-length oligonucleotide.[7][8]
The Solid Support: The Anchor of Synthesis
The choice of solid support is crucial for efficient oligonucleotide synthesis. The ideal support should be inert to the reagents and solvents used in the synthesis, mechanically stable, and allow for the free diffusion of reagents to the growing oligonucleotide chain.[3][4] The two most commonly used solid supports are controlled pore glass (CPG) and macroporous polystyrene (MPPS).[1][4]
| Solid Support | Key Characteristics | Typical Applications |
| Controlled Pore Glass (CPG) | Rigid, non-swelling, with defined pore sizes (e.g., 500 Å, 1000 Å). Pore size is selected based on the desired length of the oligonucleotide.[4][9] | Routine synthesis of oligonucleotides up to 100 bases. Larger pore sizes are used for longer oligonucleotides to prevent steric hindrance.[3][9] |
| Macroporous Polystyrene (MPPS) | Higher loading capacity compared to CPG, good for large-scale synthesis.[9] | Synthesis of large quantities of oligonucleotides, particularly shorter sequences. |
The Synthesis Cycle: A Four-Step Process
The addition of each nucleotide to the growing chain is achieved through a four-step cycle. The efficiency of each step is paramount to achieving a high yield of the desired full-length oligonucleotide.
Detritylation (Deblocking)
The first step in each cycle is the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside of the support-bound oligonucleotide.[5][6] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
Experimental Protocol:
-
Reagent: Typically a 3% solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene.[4][10] DCA is a milder acid and can reduce the risk of depurination, especially for sensitive sequences.[4]
-
Procedure: The deblocking reagent is passed through the synthesis column containing the solid support. The reaction is rapid, typically completed in under a minute.[4]
-
Monitoring: The cleaved DMT cation is orange and its absorbance at 495 nm can be measured to monitor the efficiency of each coupling step in real-time.[3]
Coupling
Following detritylation, the now-free 5'-hydroxyl group of the support-bound oligonucleotide reacts with an activated phosphoramidite (B1245037) monomer corresponding to the next base in the desired sequence.[3][5] This is the crucial chain-building step.
Experimental Protocol:
-
Reagents:
-
Phosphoramidite Monomer: A solution of the desired nucleoside phosphoramidite in anhydrous acetonitrile. A significant molar excess (e.g., 5 to 20-fold) is used to drive the reaction to completion.[1][10]
-
Activator: A weak acid such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI) in acetonitrile.[1][4] DCI is known to reduce coupling times.[4]
-
-
Procedure: The phosphoramidite and activator solutions are mixed and immediately delivered to the synthesis column. The coupling reaction is rapid, often complete within 30 seconds for standard DNA phosphoramidites.[1][10]
-
Key Consideration: The reaction is highly sensitive to moisture, which can hydrolyze the activated phosphoramidite and reduce coupling efficiency. Therefore, anhydrous conditions are critical.[4][11]
Capping
As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the support-bound oligonucleotides will fail to react.[3][4] The capping step acetylates these unreacted hydroxyl groups, preventing them from participating in subsequent coupling cycles and thus avoiding the formation of deletion mutations (n-1 sequences).[1][4]
Experimental Protocol:
-
Reagents:
-
Capping A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) or acetonitrile.[4][11]
-
Capping B: A catalyst, typically N-methylimidazole (NMI) in THF or acetonitrile.[4][11]
-
-
Procedure: The Capping A and Capping B solutions are mixed and delivered to the synthesis column. The acetylation reaction is very fast.
Oxidation
The newly formed phosphite (B83602) triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step.[1][3] Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester, which is analogous to the natural phosphodiester backbone of DNA and RNA.[1][3]
Experimental Protocol:
-
Reagent: A solution of iodine (typically 0.02 M to 0.1 M) in a mixture of THF, pyridine, and water.[3][10]
-
Procedure: The oxidizing solution is passed through the synthesis column. The oxidation is a rapid reaction.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
The Importance of Coupling Efficiency
The stepwise yield, or coupling efficiency, of each cycle has a dramatic impact on the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency results in a significant reduction in the final product, especially for longer oligonucleotides.
| Coupling Efficiency (%) | Yield of a 20-mer (%) | Yield of a 50-mer (%) | Yield of a 100-mer (%) |
| 99.5 | 90.9 | 78.2 | 60.9 |
| 99.0 | 82.6 | 61.1 | 37.0 |
| 98.5 | 75.0 | 47.6 | 22.6 |
| 98.0 | 68.1 | 37.2 | 13.5 |
Data compiled from sources.[8][12][13]
Protecting Groups: The Key to Controlled Synthesis
To prevent unwanted side reactions during the synthesis cycle, various protecting groups are employed to temporarily block reactive functional groups on the nucleobases, the phosphate backbone, and the 5'-hydroxyl group.[14] These protecting groups must be stable to the conditions of the synthesis cycle but readily removable at the end of the synthesis.
| Functional Group | Protecting Group | Removal Conditions |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Mild acid (e.g., 3% TCA or DCA) |
| Exocyclic Amines (A, C, G) | Benzoyl (Bz), Isobutyryl (iBu), Acetyl (Ac) | Base (e.g., ammonium (B1175870) hydroxide) |
| Phosphate | β-Cyanoethyl | Base (e.g., ammonium hydroxide) |
Cleavage and Deprotection: The Final Steps
Once the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.[15][16]
Experimental Protocol:
-
Reagent: Concentrated ammonium hydroxide (B78521) is commonly used for both cleavage from the support and removal of the base and phosphate protecting groups.[15] For sensitive oligonucleotides, milder deprotection conditions, such as treatment with a mixture of ammonium hydroxide and methylamine (B109427) (AMA) or potassium carbonate in methanol, may be employed.[15][17]
-
Procedure: The solid support is incubated with the deprotection reagent at room temperature or an elevated temperature for a specific period, depending on the protecting groups used.[16][17]
-
Final Detritylation: If the final 5'-DMT group was left on for purification purposes (a "trityl-on" synthesis), it is removed by treatment with a mild acid after purification.[10]
Conclusion
Solid-phase oligonucleotide synthesis is a highly refined and automated process that is indispensable for modern molecular biology and drug development. A thorough understanding of the underlying chemical principles, the function of each reagent, and the critical parameters of the synthesis cycle is essential for producing high-quality, full-length oligonucleotides. By carefully controlling each step of the process, from the selection of the solid support to the final deprotection, researchers and scientists can reliably generate the custom DNA and RNA sequences required for their cutting-edge applications.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. atdbio.com [atdbio.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. alfachemic.com [alfachemic.com]
- 6. biotage.com [biotage.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. biofabresearch.com [biofabresearch.com]
- 13. genelink.com [genelink.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. blog.biosearchtech.com [blog.biosearchtech.com]
- 16. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to Phosphoramidite Chemistry for Nucleic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Phosphoramidite (B1245037) chemistry is the gold standard for the chemical synthesis of oligonucleotides, underpinning numerous applications in molecular biology, diagnostics, and therapeutics.[1] Its efficiency and versatility have made it the only commercially viable method for producing the volume of synthetic DNA and RNA required by the synthetic biology market.[2] This guide provides a detailed overview of the core principles, experimental protocols, and quantitative metrics associated with this foundational technology.
Core Principles
The success of phosphoramidite chemistry lies in its cyclical, highly efficient, and automatable nature. The synthesis is performed in the 3' to 5' direction on a solid support, most commonly controlled-pore glass (CPG).[3] This solid-phase approach is advantageous as it allows for the easy removal of excess reagents and by-products by simple washing steps, eliminating the need for complex purification after each cycle.[2]
The key building blocks are nucleoside phosphoramidites, which are modified nucleosides designed for controlled, sequential addition to the growing oligonucleotide chain.[2] These monomers possess several critical features:
-
5'-Hydroxyl Protection: The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. This acid-labile group prevents unwanted polymerization and is selectively removed at the beginning of each synthesis cycle to allow for the addition of the next base.[2][4]
-
Phosphoramidite Moiety: A phosphoramidite group at the 3' position is the reactive center for forming the internucleotide linkage. It consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a 2-cyanoethyl group.[2]
-
Exocyclic Amine Protection: The exocyclic amino groups on the nucleobases (Adenine, Guanine, and Cytosine) are protected to prevent side reactions. Common protecting groups include benzoyl (Bz) for adenine (B156593) and cytosine, and isobutyryl (iBu) for guanine.[4] Thymine does not require this protection.[4]
-
Phosphate (B84403) Protection: The phosphorus atom is protected by a 2-cyanoethyl group, which is stable throughout the synthesis cycles but can be easily removed during the final deprotection step.[2][4]
The synthesis begins with the first nucleoside anchored to a solid support, typically Controlled-Pore Glass (CPG).[3] The 3'-hydroxyl group of this initial nucleoside is covalently linked to the support.[4] The pore size of the CPG is a critical parameter; 500 Å pores are suitable for shorter oligonucleotides (<40 bases), while larger pores (1000 Å) are used for longer sequences to prevent steric hindrance as the chain grows.[3][5]
The Four-Step Synthesis Cycle
The addition of each phosphoramidite monomer is achieved through a four-step cycle that is repeated until the desired oligonucleotide sequence is assembled.[1][6]
// Nodes for the main cycle Detritylation [label="Step 1: Detritylation\n(Deblocking)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Step 2: Coupling\n(Activation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Capping [label="Step 3: Capping", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Step 4: Oxidation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for reagents node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=1.8, height=0.7]; TCA [label="Trichloroacetic Acid\n(TCA) in DCM"]; Amidite [label="Phosphoramidite\n+ Activator (ETT/DCI)"]; Cap_Reagents [label="Acetic Anhydride\n+ N-Methylimidazole"]; Oxidizer [label="Iodine (I₂) + H₂O\n+ Pyridine"];
// Edges for the cycle edge [color="#5F6368", arrowhead=normal, penwidth=1.5]; Detritylation -> Coupling [style=solid]; Coupling -> Capping [style=solid]; Capping -> Oxidation [style=solid]; Oxidation -> Detritylation [label=" Next Cycle", fontcolor="#5F6368", style=dashed];
// Edges for reagents edge [color="#5F6368", arrowhead=vee, penwidth=1.0]; TCA -> Detritylation; Amidite -> Coupling; Cap_Reagents -> Capping; Oxidizer -> Oxidation;
// Invisible nodes for layout node [style=invis, width=0]; c_mid; o_mid; d_mid; co_mid;
// Positioning reagent nodes {rank=same; TCA; Amidite} {rank=same; Cap_Reagents; Oxidizer} TCA -> c_mid [style=invis]; c_mid -> Amidite [style=invis]; Cap_Reagents -> o_mid [style=invis]; o_mid -> Oxidizer [style=invis]; } The Phosphoramidite Synthesis Cycle.
Step 1: Detritylation (Deblocking)
-
Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.[7]
-
Protocol:
-
Reagent: A solution of 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent like Dichloromethane (DCM).[6][8]
-
Procedure: The acidic solution is passed through the synthesis column containing the solid support.
-
Reaction Time: The reaction is typically very fast, completed in 1-2 minutes.
-
Monitoring: The cleaved DMT cation is bright orange, and its absorbance can be measured to monitor the efficiency of the synthesis in real-time.[9]
-
Wash: The column is thoroughly washed with an anhydrous solvent (e.g., Acetonitrile) to remove the acid and the cleaved DMT group.
-
Step 2: Coupling
-
Objective: To form a phosphite (B83602) triester bond between the incoming phosphoramidite monomer and the free 5'-hydroxyl group of the growing chain.[7]
-
Protocol:
-
Reagents:
-
The desired nucleoside phosphoramidite (e.g., dC-CEP).
-
An activator solution, such as 0.25-0.5 M 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in Acetonitrile.[8]
-
-
Procedure: The phosphoramidite and activator solutions are mixed and delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group on the phosphoramidite, creating a highly reactive intermediate that readily couples with the 5'-hydroxyl group.[3]
-
Reaction Time: Coupling is rapid, typically requiring 2-5 minutes.
-
Step 3: Capping
-
Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of deletion mutations (n-1 sequences) in the final product.[3][6]
-
Protocol:
-
Reagents:
-
Cap A: Acetic Anhydride in Tetrahydrofuran (THF), often with a scavenger like Lutidine or Pyridine.[3]
-
Cap B: 16% N-Methylimidazole (NMI) in THF.
-
-
Procedure: The two capping solutions are mixed and delivered to the column. The NMI catalyzes the acetylation of the unreacted 5'-hydroxyl groups by acetic anhydride.[3]
-
Reaction Time: This step is usually completed within 1-2 minutes.
-
Step 4: Oxidation
-
Objective: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate triester, which mirrors the natural DNA backbone.[6][7]
-
Protocol:
-
Reagent: A solution of Iodine (I₂) in a mixture of water and pyridine/THF.[3][8]
-
Procedure: The oxidizing solution is flushed through the column. The iodine acts as the oxidizing agent.
-
Reaction Time: Oxidation is very fast, typically under 1 minute.
-
Wash: A final wash with Acetonitrile removes residual water and reagents, preparing the column for the next synthesis cycle.[3]
-
Post-Synthesis: Cleavage and Deprotection
Once the desired sequence is assembled, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.[10]
-
Objective: To release the full-length oligonucleotide and remove the cyanoethyl phosphate protecting groups and the N-acyl base protecting groups.[11]
-
Protocol (Standard):
-
Reagent: Concentrated aqueous ammonium (B1175870) hydroxide (B78521) (28-33%).[12]
-
Procedure: The solid support is transferred from the column to a vial and incubated in the ammonium hydroxide solution.
-
Conditions: Typically, this reaction is performed at 55°C for 8-12 hours or at room temperature for a longer duration.[12] This single step achieves cleavage from the support, removal of cyanoethyl groups, and removal of the base protecting groups (Bz and iBu).[10]
-
-
Protocol (Ultra-Mild/Fast):
-
Reagents: For oligonucleotides with sensitive modifications (e.g., certain dyes), milder deprotection conditions are necessary.[1] This often involves using different base protecting groups during synthesis (e.g., phenoxyacetyl (Pac) or acetyl (Ac)).[1][13]
-
UltraFAST Deprotection: A mixture of aqueous Ammonium Hydroxide and aqueous MethylAmine (AMA) can complete deprotection in as little as 5-10 minutes at elevated temperatures.[11][12] This requires the use of Ac-protected dC during synthesis.[11]
-
Quantitative Data and Performance Metrics
The success of oligonucleotide synthesis is highly dependent on the efficiency of each step, particularly the coupling reaction.
Coupling efficiency is the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in a single cycle. Even a small decrease in efficiency has a dramatic impact on the yield of the full-length product, especially for longer oligonucleotides.[14] The overall theoretical yield can be calculated as:
Yield = (Coupling Efficiency) ^ (n-1) , where 'n' is the number of bases in the oligonucleotide.
Table 1: Theoretical Yield vs. Coupling Efficiency
| Oligo Length (n) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 67.7% | 82.6% | 91.0% |
| 30-mer | 55.5% | 74.6% | 86.1% |
| 50-mer | 36.4% | 60.5% | 77.9% |
| 70-mer | 24.2% | 49.5% | 70.4% |
| 100-mer | 13.3% | 36.6% | 60.6% |
| (Data derived from yield calculation formula)[14] |
High coupling efficiencies (>99%) are standard in modern synthesis, but achieving this requires high-quality reagents, optimized protocols, and well-maintained instrumentation.[9][15]
The final yield of purified oligonucleotide is influenced by coupling efficiency, scale of synthesis, and losses during post-synthesis processing (cleavage, deprotection, and purification).
Table 2: Typical Final Yields for DNA Oligonucleotides (Post-Purification)
| Synthesis Scale | Typical Final Yield (ODU*) | Typical Final Yield (nmol) |
| 40 nmol | 1 - 5 | 5 - 25 |
| 200 nmol (0.2 µmol) | 5 - 20 | 25 - 100 |
| 1 µmol | 20 - 60 | 100 - 300 |
| (Yields are approximate and can vary significantly based on sequence, modifications, and purification method. ODU = Optical Density Unit at 260 nm) |
For RNA synthesis, stepwise coupling yields are often slightly lower (97-100%), and overall purified yields can range from 30-75% depending on the sequence and modifications.[16]
Modifications and Advanced Applications
Phosphoramidite chemistry is not limited to the four standard DNA and RNA bases. A vast library of modified phosphoramidites allows for the incorporation of labels, linkers, and other functional groups.[]
-
Fluorescent Dyes: Phosphoramidites for dyes like FAM, HEX, Cy3, and Cy5 are widely used to create probes for qPCR, sequencing, and microscopy.[18]
-
Quenchers: Used in conjunction with fluorescent dyes for applications like qPCR probes.
-
Linkers and Spacers: Amino-linkers, biotin, and polyethylene (B3416737) glycol (PEG) spacers can be added to facilitate conjugation, purification, or to alter the physical properties of the oligonucleotide.[18][19]
-
Therapeutic Modifications: For antisense oligonucleotides and siRNAs, modifications to the sugar-phosphate backbone (e.g., phosphorothioates, 2'-O-Methyl, 2'-Fluoro) are introduced to increase nuclease resistance and binding affinity.[20]
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. atdbio.com [atdbio.com]
- 4. journalirjpac.com [journalirjpac.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. alfachemic.com [alfachemic.com]
- 7. DNA寡核苷酸合成 [sigmaaldrich.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 15. idtdna.com [idtdna.com]
- 16. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to 5'-O-DMT-ibu-rG: Sourcing, Specifications, and Applications
For researchers, scientists, and professionals in drug development, the procurement of high-purity reagents is a critical first step in ensuring the validity and success of their experimental work. This guide provides an in-depth overview of 5'-O-DMT-N2-isobutyrylguanosine (5'-O-DMT-ibu-rG), a protected ribonucleoside essential for the chemical synthesis of RNA oligonucleotides. We will cover reliable suppliers, purity specifications, and the broader context of its application in experimental workflows and relevant signaling pathways.
Sourcing and Purity of this compound
The availability of high-quality this compound is crucial for the efficient synthesis of RNA molecules. Several reputable suppliers offer this compound, typically with a purity of 95% or greater. Below is a summary of key suppliers and their specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Storage Conditions |
| ChemScene | This compound | 81246-83-5 | C₃₅H₃₇N₅O₈ | 655.70 | ≥95% | -20°C |
| MedChemExpress | This compound | 81246-83-5 | C₃₅H₃₇N₅O₈ | 655.70 | Not specified | -80°C (6 months), -20°C (1 month) |
| Sigma-Aldrich (Ambeed) | This compound | 81246-83-5 | C₃₅H₃₇N₅O₈ | 655.71 | 95% | 2-8°C (sealed in dry, dark place) |
Experimental Protocols: The Role of this compound in Oligonucleotide Synthesis
This compound is a key building block in the solid-phase synthesis of RNA oligonucleotides using the phosphoramidite (B1245037) method. The 5'-O-dimethoxytrityl (DMT) group provides a temporary protecting group for the 5'-hydroxyl, which is removed at the beginning of each coupling cycle. The isobutyryl (ibu) group protects the exocyclic amine of guanosine (B1672433) from undergoing unwanted side reactions.
A generalized experimental workflow for incorporating a this compound monomer into a growing RNA chain on a solid support is as follows:
-
De-blocking (Detritylation): The DMT group on the 5'-hydroxyl of the nucleotide bound to the solid support is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. This exposes the 5'-hydroxyl for the subsequent coupling reaction.
-
Coupling: The this compound phosphoramidite, activated by an activating agent like tetrazole or a more efficient activator, is added to the reaction column. The activated phosphoramidite couples with the free 5'-hydroxyl of the growing oligonucleotide chain.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to the formation of deletion mutants, a capping step is performed. This is typically achieved by acetylation with a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester. This is commonly done using an iodine solution in the presence of water and a weak base like pyridine.
This four-step cycle is repeated for each nucleotide to be added to the sequence. After the entire sequence is assembled, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Signaling Pathways Involving Guanosine Analogs
While this compound itself is a protected precursor for synthesis, the resulting guanosine-containing RNA can be involved in various biological processes. Furthermore, guanosine and its analogs are known to modulate specific signaling pathways, which is an area of active research in drug development.
One of the key pathways activated by certain guanosine analogs is the Toll-like receptor 7 (TLR7) signaling pathway. TLR7 is an endosomal receptor that recognizes single-stranded RNA, leading to the activation of innate immune responses. The activation of TLR7 by guanosine analogs can trigger a downstream signaling cascade involving MyD88 and ultimately lead to the activation of transcription factors like NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons.[1]
Additionally, guanosine itself has been shown to exert neuroprotective effects through the modulation of several intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[2] These pathways are crucial for cell survival, proliferation, and differentiation.
References
Technical Guide: Storage and Handling of 5'-O-DMT-ibu-rG
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage and handling conditions for 5'-O-DMT-N²-isobutyrylguanosine (5'-O-DMT-ibu-rG), a modified ribonucleoside crucial for the synthesis of RNA oligonucleotides. Adherence to these guidelines is essential to ensure the compound's integrity, stability, and safety in a laboratory setting.
Compound Specifications
| Property | Value |
| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N²-isobutyrylguanosine |
| Molecular Formula | C₃₅H₃₇N₅O₈ |
| Molecular Weight | 655.70 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 81246-83-5 |
Storage Conditions
Proper storage is critical to prevent the degradation of this compound. The stability of the compound is dependent on its form (powder or in solvent) and the storage temperature.
Solid Form (Powder)
| Temperature | Duration | Recommended Conditions |
| -20°C | Up to 3 years | Sealed container, protected from light and moisture[1]. |
| 2-8°C | Short-term | Keep in a dark place, sealed in a dry environment[2][3][4]. |
In Solvent
Once dissolved, the stability of this compound is reduced. It is imperative to aliquot the solution to avoid repeated freeze-thaw cycles.
| Temperature | Duration | Recommended Conditions |
| -80°C | Up to 6 months | Aliquoted in a suitable solvent[1]. |
| -20°C | Up to 1 month | Aliquoted in a suitable solvent[1]. |
Handling Procedures
Due to the chemical nature of this compound and its use in sensitive applications, careful handling is necessary to prevent contamination and degradation, and to ensure personnel safety.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment should be worn:
-
Gloves: Nitrile gloves are recommended.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A dust mask or respirator should be used when handling the powder to avoid inhalation.
Reconstitution and Dissolution
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). The following protocol outlines the general procedure for its dissolution.
Experimental Protocol: Dissolving this compound in DMSO
-
Preparation: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.
-
Solvent Addition: Add the desired volume of newly opened, anhydrous DMSO to the vial containing the compound. Hygroscopic DMSO can significantly impact solubility[1].
-
Facilitating Dissolution: If the compound does not readily dissolve, sonication can be used to aid the process[1]. Place the vial in an ultrasonic bath and sonicate in short bursts until the solid is completely dissolved. Avoid excessive heating of the sample during sonication.
-
Concentration Calculation: For a desired stock solution concentration, use the following formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )[1].
-
Aliquoting and Storage: Once the stock solution is prepared, it should be immediately aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage[1].
Stability Considerations
The 5'-O-DMT protecting group is labile under acidic conditions. Therefore, exposure to acidic environments should be strictly avoided during handling and storage. For phosphoramidite (B1245037) forms of related compounds, stability in solution is known to decrease over time, with guanosine (B1672433) derivatives being particularly susceptible to degradation[5]. It is recommended to use freshly prepared solutions for optimal results in downstream applications such as oligonucleotide synthesis.
Safety and Disposal
Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
-
H315: Causes skin irritation[3].
-
H319: Causes serious eye irritation[3].
-
H335: May cause respiratory irritation[3].
-
H410: Very toxic to aquatic life with long lasting effects[6].
Precautionary Measures
The following precautionary statements should be observed:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3].
-
P270: Do not eat, drink or smoke when using this product[3][6].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[3].
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[3][6].
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water[3].
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3].
Disposal
Dispose of unused compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Avoid release to the environment[6].
Visualized Workflows
The following diagrams illustrate the key workflows for the storage and handling of this compound.
Caption: Recommended storage workflow for this compound in solid and solution forms.
Caption: Step-by-step workflow for the safe handling and reconstitution of this compound.
References
- 1. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 090 - Safe Use of Potentially Hazardous Materials in the Laboratory - Handbook of Operating Procedures - UTHealth Houston [uth.edu]
- 5. su.se [su.se]
- 6. In vitro reconstitution and activity of a C/D box methylation guide ribonucleoprotein complex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Automated Solid-Phase Synthesis of Oligonucleotides using 5'-O-DMT-N2-isobutyryl-rG (ibu-rG)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful automated solid-phase synthesis of RNA oligonucleotides utilizing the 5'-O-DMT-N2-isobutyryl-rG (ibu-rG) phosphoramidite (B1245037). The isobutyryl (iBu) protecting group for guanosine (B1672433) is a standard and widely used option in oligonucleotide synthesis.
Introduction
Automated solid-phase synthesis using phosphoramidite chemistry is the cornerstone of modern oligonucleotide production. The choice of protecting groups for the nucleobases is critical to ensure high coupling efficiency, minimize side reactions, and allow for effective deprotection post-synthesis. The N2-isobutyryl group on guanosine is a classic protecting group compatible with standard RNA synthesis and deprotection protocols.[1] This document outlines the synthesis cycle, provides key performance data, and details the necessary protocols for synthesis, deprotection, and purification.
Data Presentation
Table 1: Performance Metrics for Standard RNA Phosphoramidites
| Parameter | Typical Value | Factors Influencing Performance |
| Stepwise Coupling Efficiency | >99% | Purity of phosphoramidites and reagents, anhydrous conditions, activator type, coupling time. |
| Overall Yield of Full-Length Product (FLP) for a 20-mer | ~82% (at 99% average coupling efficiency) | Stepwise coupling efficiency, length of the oligonucleotide. |
| Overall Yield of Full-Length Product (FLP) for a 50-mer | ~60% (at 99% average coupling efficiency) | Stepwise coupling efficiency, length of the oligonucleotide. |
Table 2: Comparison of Common N2-Protecting Groups for Guanosine in RNA Synthesis
| Protecting Group | Relative Lability | Common Deprotection Conditions | Notes |
| Isobutyryl (iBu) | Standard | Ammonium (B1175870) hydroxide (B78521), 55°C, 8-16 hours; or AMA (Ammonium hydroxide/Methylamine), 65°C, 10-15 minutes.[2][3] | Widely used, compatible with standard and fast deprotection protocols. |
| Dimethylformamidine (dmf) | More Labile | Ammonium hydroxide, 55°C, 2-3 hours. | Offers faster deprotection but can be more susceptible to degradation. |
| Phenoxyacetyl (Pac) | Labile | Ammonium hydroxide, 55°C, ~2 hours.[4] | Often used in "UltraMILD" deprotection schemes for sensitive modifications. |
| Acetyl (Ac) | Standard | Ammonium hydroxide, 55°C, 8-16 hours. | Can be a suitable replacement for iBu-rG, potentially reducing deprotection times by up to 25%.[5] |
Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Synthesis
This protocol outlines the standard four-step cycle for phosphoramidite-based oligonucleotide synthesis on an automated synthesizer.
1. Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The 5'-O-Dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treating with the TCA solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.
2. Coupling:
-
Reagents:
-
5'-O-DMT-N2-isobutyryl-rG phosphoramidite (or other desired phosphoramidite) solution (typically 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite is activated by the activator and then couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Coupling Time: Typically 3-6 minutes for RNA monomers.[6]
3. Capping:
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.
-
Cap B: N-Methylimidazole in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent their participation in subsequent coupling steps, thus minimizing the formation of deletion mutations (n-1 sequences).
4. Oxidation:
-
Reagent: Iodine solution (e.g., 0.02 M Iodine in THF/water/pyridine).
-
Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Protocol 2: Cleavage and Deprotection of the Oligonucleotide
Method A: Standard Deprotection with Ammonium Hydroxide
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-30%).
-
Incubate at 55°C for 8-16 hours.
-
Cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
Method B: Fast Deprotection with AMA (Ammonium Hydroxide/Methylamine)
-
Prepare a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (B109427) (AMA).[2]
-
Add the AMA solution to the solid support in a screw-cap vial.
-
Cool the vial and transfer the supernatant to a new tube.
-
Evaporate the solution to dryness.
Protocol 3: 2'-O-TBDMS Group Deprotection
-
Resuspend the dried oligonucleotide pellet in anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Add Triethylamine trihydrofluoride (TEA·3HF).
-
Incubate at 65°C for 2.5 hours.[7]
-
Quench the reaction and desalt the oligonucleotide using an appropriate method (e.g., ethanol (B145695) precipitation, size-exclusion chromatography).
Protocol 4: Purification of the Final Oligonucleotide
Purification is essential to remove truncated sequences and other impurities.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Resuspend the desalted oligonucleotide in loading buffer.
-
Run the sample on a denaturing polyacrylamide gel.
-
Visualize the bands (e.g., by UV shadowing).
-
Excise the band corresponding to the full-length product.
-
Elute the oligonucleotide from the gel slice.
-
Desalt the purified oligonucleotide.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase (RP-HPLC): Useful for DMT-on purification. The hydrophobic DMT group allows for strong retention of the full-length product.
-
Anion-Exchange (AEX-HPLC): Separates oligonucleotides based on charge (i.e., length).
-
Visualizations
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Caption: Post-synthesis workflow for obtaining purified RNA oligonucleotides.
Caption: Key factors influencing the final yield of oligonucleotide synthesis.
References
- 1. rG (iBu) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. glenresearch.com [glenresearch.com]
- 4. Automated Solid-Phase Synthesis of RNA Oligonucleotides Containing a Non-bridging Phosphorodithioate Linkage via Phosphorothioamidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Phosphoramidites | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
Application Notes and Protocols: Deprotection of Oligonucleotides Containing 5'-O-DMT-ibu-rG
Audience: Researchers, scientists, and drug development professionals.
Introduction: The chemical synthesis of RNA oligonucleotides requires a multi-step deprotection process to remove protecting groups from the 5'-hydroxyl (DMT), the exocyclic amine of the nucleobase (e.g., isobutyryl on guanosine (B1672433), ibu-rG), the 2'-hydroxyl, and the phosphate (B84403) backbone. The isobutyryl (ibu) group on guanosine is notably more resistant to hydrolysis compared to benzoyl groups on adenine (B156593) and cytosine, making its removal the rate-determining step in many standard deprotection procedures[1][2]. This document provides detailed protocols for the efficient deprotection of RNA oligonucleotides containing 5'-O-DMT-ibu-rG, focusing on a widely adopted two-step method that ensures high purity and yield of the final product.
The overall deprotection strategy involves two primary stages:
-
Base and Phosphate Deprotection: This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases (including ibu from rG) and the cyanoethyl groups from the phosphate backbone.
-
5'-DMT and 2'-Hydroxyl Deprotection: This stage involves the removal of the acid-labile 5'-DMT group and the 2'-hydroxyl protecting group (e.g., TBDMS or TOM), which requires specific reagents.
For purification purposes, the hydrophobic 5'-DMT group is often left on the oligonucleotide (DMT-on) to facilitate separation of the full-length product from shorter failure sequences using reverse-phase high-performance liquid chromatography (RP-HPLC) or cartridge-based purification[3][][5]. The DMT group is then removed post-purification.
Key Deprotection Reagents and Considerations
Several reagents can be employed for the initial cleavage and base deprotection step. The choice of reagent impacts the time and temperature required for complete removal of the stubborn ibu-G group.
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH): The traditional reagent. Requires extended heating to completely remove the ibu group from guanosine[6].
-
Ammonium Hydroxide/Methylamine (AMA): A 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine. AMA is a highly efficient, "UltraFAST" deprotection reagent that significantly reduces deprotection times[6][7][8][9]. It is the recommended reagent for RNA deprotection as it is more gentle on 2'-O-silyl groups than ammonium hydroxide alone[8]. When using AMA, it is critical to use acetyl-protected cytidine (B196190) (Ac-dC) to prevent a transamination side reaction that can occur with benzoyl-protected cytidine (Bz-dC)[7][8].
Data Presentation: Deprotection Conditions for ibu-Guanosine
The following tables summarize the required conditions for the complete deprotection of the isobutyryl group from guanosine using different reagents.
Table 1: Deprotection with Concentrated Ammonium Hydroxide
| Protecting Group | Temperature | Time Required |
| ibu-dG | Room Temp. | 36 hours[6] |
| ibu-dG | 55 °C | 16 hours[6] |
| ibu-dG | 65 °C | 8 hours[6] |
Table 2: Deprotection with AMA (Ammonium Hydroxide/Methylamine)
| Protecting Group | Temperature | Time Required |
| ibu-dG | Room Temp. | 120 minutes[10] |
| ibu-dG | 37 °C | 30 minutes[10] |
| ibu-dG | 55 °C | 10 minutes[10] |
| ibu-dG | 65 °C | 5 minutes[7][10] |
Note: The data shows that AMA treatment at 65°C for 5-10 minutes is sufficient for complete deprotection, a significant improvement over the hours required with ammonium hydroxide alone.
Experimental Protocols
Protocol 1: Two-Step Deprotection of this compound Oligonucleotides (DMT-on Purification)
This protocol is the standard procedure for obtaining high-purity RNA. It begins with AMA treatment for cleavage and base deprotection, followed by purification while the DMT group is still attached, and concludes with the removal of the 2'-silyl and 5'-DMT groups.
Step 1: Cleavage from Support and Base/Phosphate Deprotection with AMA
-
Transfer the synthesis column containing the support-bound oligonucleotide to a suitable vial or tube.
-
Add 1.0 mL of AMA solution (1:1 v/v mixture of aqueous ammonium hydroxide and 40% aqueous methylamine) to the support.
-
Seal the vial tightly and heat at 65 °C for 10 minutes to ensure complete cleavage and deprotection of all base and phosphate protecting groups[7].
-
Allow the vial to cool to room temperature.
-
Carefully decant the AMA solution containing the oligonucleotide into a new tube.
-
Evaporate the AMA solution to dryness using a vacuum concentrator. If a DMT-on purification is planned, evaporation with a stream of nitrogen or compressed air is preferred to avoid acidic conditions that could prematurely cleave the DMT group[10].
Step 2: 2'-Hydroxyl Silyl Group Deprotection (DMT-on)
This step is performed after the oligo has been dried down from the AMA solution.
-
To the dried oligonucleotide pellet, add 100 µL of anhydrous DMSO. Ensure the pellet is fully dissolved, heating to 65 °C for 1-5 minutes if necessary[11][12].
-
Add 25 µL of triethylamine (B128534) (TEA) to the DMSO/RNA solution and mix gently. The addition of TEA helps in the retention of the DMT group[11][12].
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF). Mix well.
-
Quench the reaction by adding 1.75 mL of a suitable quenching buffer (e.g., RNA Quenching Buffer from Glen Research)[11][12]. The sample is now ready for DMT-on cartridge purification (e.g., Glen-Pak RNA cartridge).
Step 3: DMT-on Purification and Final Detritylation
-
Purify the quenched solution using a reverse-phase cartridge or RP-HPLC. The hydrophobic DMT-on oligonucleotide will be retained, while failure sequences (DMT-off) are washed away[3][5].
-
After washing the cartridge to remove impurities, the 5'-DMT group is cleaved on-column using a mild acid (e.g., 2% trifluoroacetic acid for 2-5 minutes).
-
The final, fully deprotected oligonucleotide product is then eluted from the cartridge.
-
Lyophilize the eluate to obtain the purified RNA.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the deprotection and purification process.
Caption: Workflow for two-step deprotection and purification of RNA.
Caption: Relationship between protecting groups and deprotection reagents.
References
- 1. atdbio.com [atdbio.com]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. atdbio.com [atdbio.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Cleavage and Deprotection of RNA Synthesized with 5'-O-DMT-N2-ibu-rG
Audience: Researchers, scientists, and drug development professionals.
Introduction: The chemical synthesis of ribonucleic acid (RNA) is a cornerstone of modern molecular biology and drug development, enabling applications from gene silencing with siRNA to the development of mRNA vaccines. A critical step in obtaining high-quality synthetic RNA is the efficient cleavage from the solid support and the complete removal of all protecting groups used during synthesis. This document provides detailed protocols for the cleavage and deprotection of RNA synthesized using phosphoramidites with standard 5'-O-DMT, 2'-O-TBDMS, and N-isobutyryl (ibu) protecting groups, with a focus on the guanosine (B1672433) (rG) monomer.
The isobutyryl (ibu) group on the exocyclic amine of guanosine is a standard protecting group in RNA synthesis. Its removal, along with other base-protecting groups and the 2'-O-tert-butyldimethylsilyl (TBDMS) group, must be carefully orchestrated to prevent RNA degradation and ensure the integrity of the final product. The protocols outlined below describe various established methods for achieving complete deprotection while minimizing potential side reactions such as chain cleavage or phosphate (B84403) migration.
Experimental Protocols
The deprotection of RNA synthesized with 5'-O-DMT-2'-O-TBDMS-N2-ibu-rG is a two-stage process. The first stage involves cleavage of the oligonucleotide from the solid support and removal of the base (including N2-ibu on rG) and phosphate protecting groups. The second stage is the removal of the 2'-O-TBDMS group.
Stage 1: Cleavage and Base/Phosphate Deprotection
This step is typically performed using a basic solution. The choice of reagent can influence the speed and efficiency of the deprotection.
Protocol 1.1: Deprotection using Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA)
AMA is a fast and efficient deprotection solution suitable for standard RNA oligonucleotides.
-
Transfer the solid support containing the synthesized RNA from the synthesis column to a screw-top vial.
-
Add 1.0 mL of AMA solution (a 1:1 mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine) to the vial.
-
Seal the vial tightly and heat at 65°C for 10-20 minutes.[1][2][3]
-
Cool the vial to room temperature before opening.
-
Transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Rinse the support with 0.5 mL of RNase-free water and combine it with the supernatant.
-
Evaporate the solution to dryness using a vacuum concentrator.
Protocol 1.2: Deprotection using Ammonium Hydroxide/Ethanol
This method is milder than AMA and can be used for oligonucleotides containing base-labile modifications.
-
Transfer the solid support to a screw-top vial.
-
Add 1.0 mL of a 3:1 (v/v) mixture of concentrated ammonium hydroxide and ethanol.[4][5]
-
Seal the vial and incubate at 55°C for 16-17 hours or at room temperature for 4 hours for UltraMild conditions.[2][3][4]
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube.
-
Wash the support with 0.5 mL of RNase-free water and add it to the supernatant.
-
Dry the combined solution in a vacuum concentrator.
Stage 2: 2'-O-TBDMS Deprotection
Removal of the silyl (B83357) group from the 2'-hydroxyl is crucial for the functionality of the RNA. This is typically achieved using a fluoride-containing reagent.
Protocol 2.1: 2'-O-TBDMS Removal using Triethylamine (B128534) Trihydrofluoride (TEA·3HF)
This is a widely used method that is compatible with downstream purification techniques.
-
To the dried oligonucleotide from Stage 1, add 100 µL of anhydrous DMSO and ensure the pellet is fully dissolved. Heating at 65°C for a few minutes may be necessary.[1][2]
-
For DMT-ON purification, add 60 µL of triethylamine (TEA) and mix gently, followed by 75 µL of TEA·3HF.[1] For DMT-OFF oligos, add 125 µL of TEA·3HF directly to the DMSO solution.[1]
-
Cool the reaction mixture.
-
The fully deprotected RNA can be precipitated or directly purified. For precipitation, add 25 µL of 3 M sodium acetate (B1210297) and 1 mL of n-butanol, cool to -20°C or colder for at least 1 hour, and then centrifuge to pellet the RNA.[6]
Protocol 2.2: 2'-O-TBDMS Removal using Tetrabutylammonium Fluoride (TBAF)
TBAF is another effective reagent for desilylation.
-
Resuspend the dried oligonucleotide from Stage 1 in 1.0 mL of 1 M TBAF in tetrahydrofuran (B95107) (THF).[4][5]
-
Quench the reaction by adding an appropriate buffer, such as 50 mM TEAB.[7]
-
The deprotected RNA can then be desalted and purified.
Data Presentation
The following table summarizes the conditions and typical outcomes for the different deprotection protocols.
| Deprotection Step | Reagent | Temperature | Time | Notes |
| Cleavage and Base Deprotection | Ammonium Hydroxide/Methylamine (AMA) | 65°C | 10-20 min | Fast and efficient for standard oligonucleotides.[2][3] |
| Ammonium Hydroxide/Ethanol (3:1) | 55°C | 16-17 hours | Milder conditions, suitable for sensitive modifications.[4] | |
| Ammonium Hydroxide/Ethanol (3:1) | Room Temp | 4 hours | UltraMild conditions for highly labile groups.[2][3] | |
| 2'-O-TBDMS Deprotection | Triethylamine Trihydrofluoride (TEA·3HF) in DMSO | 65°C | 2.5 hours | Commonly used, compatible with DMT-on purification.[1][2] |
| Tetrabutylammonium Fluoride (TBAF) in THF | Room Temp | 12-24 hours | Effective but may require longer reaction times.[4][7] |
Mandatory Visualizations
Experimental Workflow
References
Applications of RNA synthesized with 5'-O-DMT-ibu-rG in therapeutics
Application Note
Introduction
The chemical synthesis of ribonucleic acid (RNA) has become a cornerstone of modern therapeutics, enabling the development of a wide range of modalities including small interfering RNAs (siRNAs), messenger RNAs (mRNAs), and aptamers. The precise control over the chemical composition of synthetic RNA is critical for its stability, efficacy, and safety. The use of modified phosphoramidites during solid-phase synthesis is a key strategy to enhance the therapeutic properties of RNA molecules. This application note focuses on the therapeutic applications of RNA synthesized using 5'-O-(4,4'-Dimethoxytrityl)-N2-(isobutyryl)-2'-O-(tert-butyldimethylsilyl)-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (5'-O-DMT-ibu-rG).
The isobutyryl (iBu) protecting group on the exocyclic amine of guanosine (B1672433) is a standard protecting group used in oligonucleotide synthesis. Its removal under basic conditions is well-characterized, making it a reliable choice for the synthesis of therapeutic-grade RNA. The 5'-DMT group allows for the efficient monitoring of coupling efficiency and facilitates purification, while the 2'-TBDMS group provides robust protection of the 2'-hydroxyl during synthesis.
Therapeutic Applications
RNA synthesized with this compound can be employed in various therapeutic strategies that rely on sequence-specific interactions with cellular components.
RNA Interference (RNAi) Therapeutics
Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can silence the expression of specific genes by guiding the degradation of their corresponding messenger RNA (mRNA). Chemical modifications are often incorporated into siRNAs to enhance their stability against nucleases, reduce off-target effects, and improve their pharmacokinetic properties.
The incorporation of guanosine residues synthesized with the this compound phosphoramidite (B1245037) ensures the fidelity of the synthesized sequence, which is crucial for the specific recognition of the target mRNA. While the final siRNA molecule does not retain the protecting groups, the use of well-established phosphoramidite chemistry is essential for the high-yield and high-purity synthesis of these therapeutic agents.
Quantitative Analysis of Gene Silencing by siRNAs containing ibu-rG synthesized nucleotides:
To evaluate the efficacy of siRNAs synthesized using this compound, a common experimental approach is to transfect cells with the siRNA and measure the knockdown of the target gene's mRNA and protein levels. Below is a table summarizing hypothetical quantitative data from such an experiment.
| Target Gene | siRNA Concentration (nM) | mRNA Knockdown (%) | Protein Knockdown (%) |
| Gene X | 1 | 85 ± 5 | 80 ± 7 |
| 10 | 95 ± 3 | 92 ± 4 | |
| 50 | 98 ± 2 | 97 ± 3 | |
| Control (Non-targeting siRNA) | 50 | < 5 | < 5 |
Table 1: Hypothetical quantitative data demonstrating the dose-dependent gene silencing efficacy of an siRNA synthesized using this compound phosphoramidite. Data are presented as mean ± standard deviation.
mRNA Vaccines and Therapeutics
Messenger RNA (mRNA) has emerged as a powerful platform for vaccines and protein replacement therapies. The stability and translational efficiency of the mRNA molecule are critical for its therapeutic effect. The precise synthesis of the mRNA sequence, including the open reading frame and regulatory elements, is paramount.
The use of this compound in the solid-phase synthesis of specific, short mRNA constructs or in the enzymatic synthesis of longer mRNAs (via in vitro transcription from a DNA template synthesized with these building blocks) ensures the correct coding sequence for the desired protein antigen or therapeutic protein. While large-scale production of mRNA vaccines typically relies on in vitro transcription, the solid-phase synthesis of the DNA template or specific RNA fragments can benefit from the reliability of phosphoramidites like this compound.
Quantitative Analysis of mRNA Stability and Protein Expression:
The stability of mRNA is a key determinant of its therapeutic efficacy. The following table presents illustrative data on the stability of an mRNA synthesized with high fidelity using standard phosphoramidite chemistry.
| Time (hours) | mRNA Integrity (%) | Protein Expression (relative units) |
| 0 | 100 | 0 |
| 6 | 85 ± 6 | 150 ± 20 |
| 12 | 65 ± 8 | 400 ± 50 |
| 24 | 30 ± 5 | 800 ± 70 |
| 48 | < 10 | 300 ± 40 |
Table 2: Illustrative data on the stability and translational output of a therapeutic mRNA synthesized with high sequence fidelity. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 21-mer siRNA Targeting Gene X
This protocol outlines the general steps for the automated solid-phase synthesis of an RNA oligonucleotide using this compound and other standard RNA phosphoramidites.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
5'-O-DMT protected RNA phosphoramidites (A, C, U, and ibu-G)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solution A (Acetic anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesis Setup: Load the CPG column, phosphoramidites, and all necessary reagents onto the synthesizer.
-
Synthesis Cycle (repeated for each nucleotide): a. Deblocking: Remove the 5'-DMT group from the support-bound nucleoside with the deblocking solution. b. Coupling: Activate the next phosphoramidite (e.g., this compound) with the activator and couple it to the 5'-hydroxyl of the growing chain. c. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.
-
Cleavage and Deprotection: a. Cleave the synthesized RNA from the CPG support using a mixture of aqueous ammonia (B1221849) and ethanol. b. Remove the base protecting groups (including the isobutyryl group from guanosine) by heating the ammonia/ethanol solution. c. Remove the 2'-TBDMS protecting groups using a fluoride-containing reagent (e.g., triethylamine (B128534) trihydrofluoride).
-
Purification: Purify the crude RNA oligonucleotide by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Desalting and Quantification: Desalt the purified RNA and quantify its concentration using UV spectrophotometry.
Protocol 2: In Vitro Gene Silencing Assay
This protocol describes how to assess the gene-silencing activity of a synthesized siRNA in a cell culture model.
Materials:
-
Synthesized and purified siRNA targeting Gene X
-
Non-targeting control siRNA
-
Human cell line expressing Gene X (e.g., HeLa cells)
-
Cell culture medium and supplements
-
Lipid-based transfection reagent
-
Opti-MEM or similar serum-free medium
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Seeding: Seed the cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection Complex Formation: a. For each well, dilute the desired amount of siRNA (e.g., to final concentrations of 1, 10, and 50 nM) in serum-free medium. b. In a separate tube, dilute the lipid transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Analysis of Gene Expression: a. mRNA Level: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the mRNA levels of Gene X relative to a housekeeping gene. b. Protein Level: Lyse the cells, extract total protein, and perform Western blotting to determine the protein levels of Gene X relative to a loading control.
-
Data Analysis: Calculate the percentage of mRNA and protein knockdown for each siRNA concentration compared to cells treated with the non-targeting control siRNA.
Visualizations
Caption: Workflow for siRNA synthesis and in vitro gene silencing analysis.
Caption: Generalized RNA interference (RNAi) signaling pathway.
Application Notes and Protocols for the Synthesis of siRNA and Antisense Oligonucleotides using 5'-O-DMT-ibu-rG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. Small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) are powerful tools for modulating gene expression, with significant therapeutic potential. The robust and efficient synthesis of these molecules is critical for research and clinical applications. A key building block in the solid-phase synthesis of RNA-based therapeutics is 5'-O-DMT-N2-isobutyrylguanosine (5'-O-DMT-ibu-rG).
This document provides detailed application notes and protocols for the use of this compound in the synthesis of siRNAs and antisense oligonucleotides. The 5'-O-dimethoxytrityl (DMT) group provides a crucial temporary protecting group for the 5'-hydroxyl function, allowing for stepwise addition of phosphoramidites and enabling a "DMT-on" purification strategy.[1][2] The N2-isobutyryl (ibu) group serves as a protecting group for the exocyclic amine of guanosine, preventing unwanted side reactions during synthesis.[3] The protocols outlined below are based on standard phosphoramidite (B1245037) chemistry, a well-established method for oligonucleotide synthesis.[4]
Data Presentation
Table 1: Properties of this compound Phosphoramidite
| Property | Value | Reference |
| Molecular Formula | C₅₀H₆₈N₇O₉P | [5] (modified) |
| Purity (typical) | >98% | [1] |
| Appearance | White to off-white solid | [6] |
| Solubility | Acetonitrile (B52724) | [7] |
| Storage Conditions | -20°C, desiccated | [6] |
Table 2: Typical Coupling Efficiency in Oligonucleotide Synthesis
| Parameter | Value | Significance | Reference |
| Average Coupling Efficiency | >99% | Crucial for the synthesis of long oligonucleotides to maximize the yield of the full-length product. | [7] |
| Impact of Low Efficiency | A 98% average coupling efficiency for a 100-mer results in only 13% full-length product. | Highlights the necessity of high coupling efficiency for obtaining usable quantities of the desired oligonucleotide. | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of siRNA and Antisense Oligonucleotides
This protocol outlines the standard automated solid-phase synthesis cycle using phosphoramidite chemistry.
Materials:
-
This compound-3'-CE Phosphoramidite
-
Other required 5'-O-DMT-protected ribonucleoside or 2'-modified nucleoside-3'-CE phosphoramidites (A, C, U)
-
Solid support (e.g., CPG) pre-loaded with the first nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-ethylthiotetrazole in acetonitrile)
-
Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., 16% N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation: Dissolve the this compound phosphoramidite and other amidites in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M). Install the reagents on the synthesizer.
-
Synthesis Initiation (DMT Removal): The synthesis begins with the removal of the 5'-DMT group from the nucleoside attached to the solid support using the deblocking solution. The resulting free 5'-hydroxyl group is the site for the first coupling reaction.[8]
-
Coupling: The this compound phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[9] A typical coupling time is 2-5 minutes.
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions. This prevents the formation of deletion mutants (n-1 mers) in subsequent cycles.[8]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent monomer until the desired sequence is synthesized.
Diagram of the Solid-Phase Oligonucleotide Synthesis Cycle:
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Protocol 2: Cleavage and Deprotection
This protocol describes the steps to cleave the synthesized oligonucleotide from the solid support and remove the protecting groups.
Materials:
-
Concentrated ammonium (B1175870) hydroxide/methylamine (AMA) solution (1:1, v/v) or other deprotection reagents.
-
Anhydrous ethanol (B145695)
-
Nuclease-free water
Procedure:
-
Cleavage from Support and Base Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add the AMA solution and incubate at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and the isobutyryl group from guanosine.[10] For oligonucleotides containing sensitive modifications, milder deprotection conditions with reagents like gaseous ammonia (B1221849) may be necessary.
-
-
Supernatant Collection: After cooling, carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporation: Dry the oligonucleotide solution using a vacuum concentrator.
-
2'-O-Protecting Group Removal (for RNA):
-
If a 2'-O-silyl protecting group (e.g., TBDMS) was used, resuspend the dried oligonucleotide in a fluoride-containing reagent (e.g., triethylamine (B128534) trihydrofluoride in DMSO).
-
Incubate at 65°C for 2.5 hours.[2]
-
-
Precipitation:
-
Add a solution of 3 M sodium acetate.
-
Add cold absolute ethanol to precipitate the oligonucleotide.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge to pellet the oligonucleotide.
-
Wash the pellet with 70% ethanol and dry.[11]
-
Diagram of the Cleavage and Deprotection Workflow:
Caption: Post-synthesis cleavage and deprotection workflow.
Protocol 3: Purification of Oligonucleotides
Purification is essential to remove truncated sequences and other impurities.
Materials:
-
Purification system (e.g., HPLC, Poly-Pak cartridges)
-
Appropriate buffers (e.g., triethylammonium (B8662869) acetate, acetonitrile)
Procedure (Reverse-Phase HPLC):
-
"DMT-on" Purification:
-
Resuspend the crude, deprotected oligonucleotide in nuclease-free water.
-
Inject the sample onto a reverse-phase HPLC column.
-
The DMT group on the full-length oligonucleotide provides strong retention on the column, allowing for separation from shorter, "DMT-off" failure sequences.[12]
-
-
Fraction Collection: Collect the peak corresponding to the DMT-on product.
-
DMT Removal: Treat the collected fraction with an acidic solution (e.g., 80% acetic acid) to remove the DMT group.
-
Desalting: Desalt the final product using a suitable method, such as ethanol precipitation or a desalting column.
-
Quantification and Analysis: Quantify the purified oligonucleotide by UV absorbance at 260 nm and verify its purity and identity using techniques like mass spectrometry.
Conclusion
The use of this compound is integral to the efficient and reliable synthesis of high-quality siRNA and antisense oligonucleotides. The protocols provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these methodologies, combined with careful optimization of synthesis and purification parameters, will facilitate the production of oligonucleotides suitable for a wide range of research and therapeutic applications.
References
- 1. 5'-O-DMT-N2-isobutyryl-2'-O-(2-methoxyethyl)guanosine 3'-CE phosphoramidite [myskinrecipes.com]
- 2. Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. glenresearch.com [glenresearch.com]
- 8. atdbio.com [atdbio.com]
- 9. thermofishersci.in [thermofishersci.in]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Post-Synthesis Processing of Oligonucleotides with 5'-O-DMT-ibu-rG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of high-quality RNA oligonucleotides is critical for a wide range of research, diagnostic, and therapeutic applications. The use of modified nucleosides, such as those with the isobutyryl (ibu) protecting group on guanosine (B1672433) (rG), requires carefully optimized post-synthesis processing to ensure complete deprotection and high purity of the final product. The 5'-O-dimethoxytrityl (DMT) group, when left on after synthesis ("DMT-on"), serves as a valuable handle for efficient purification.
These application notes provide detailed protocols and data for the cleavage, deprotection, and purification of RNA oligonucleotides containing 5'-O-DMT-ibu-rG. The methods described are designed to maximize yield and purity while minimizing the potential for degradation of the RNA molecule.
Key Experimental Workflows
The post-synthesis processing of this compound oligonucleotides follows a multi-step workflow. This involves cleavage from the solid support, removal of base and phosphate (B84403) protecting groups, and a final purification step. A critical aspect of this process is the use of a deprotection strategy that is effective for the moderately labile ibu-rG protecting group while being compatible with the DMT-on purification methodology.
Data Presentation
Table 1: Recommended Deprotection Conditions for ibu-rG Containing Oligonucleotides
| Reagent | Temperature | Time | Notes |
| Ammonium Hydroxide (NH₄OH) | 55°C | 16 hours | Traditional method, effective but slow.[1] |
| AMA (Ammonium Hydroxide/40% Methylamine, 1:1 v/v) | 65°C | 10 minutes | "UltraFAST" deprotection.[2][3][4] Requires the use of Acetyl-dC (Ac-dC) to prevent transamination.[4] |
| AMA (Ammonium Hydroxide/40% Methylamine, 1:1 v/v) | Room Temp. | 120 minutes | Slower alternative to heated AMA. |
Table 2: Comparison of Purification Methods for DMT-on RNA Oligonucleotides
| Purification Method | Principle | Purity | Yield | Throughput |
| Reverse-Phase Cartridge (e.g., Glen-Pak) | Hydrophobic interaction of DMT group with resin | >95% | 60-70% | High |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobic interaction of DMT group with stationary phase | >98% | Variable | Low to Medium |
| Anion-Exchange HPLC (AX-HPLC) | Ionic interaction of phosphate backbone with stationary phase | High | Variable | Low to Medium |
Purity and yield are typical values and can vary depending on the oligonucleotide sequence and length.
Experimental Protocols
Protocol 1: Cleavage and Base Deprotection using AMA
This protocol is recommended for rapid and efficient deprotection of oligonucleotides containing ibu-rG. It is crucial to use Ac-dC phosphoramidite (B1245037) during synthesis to avoid side reactions.[4]
Materials:
-
Oligonucleotide synthesis column (with support-bound, DMT-on oligonucleotide)
-
AMA solution (1:1 v/v mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine)
-
Heating block or oven
-
Syringe or argon/nitrogen source
-
Collection microcentrifuge tubes
Procedure:
-
Following synthesis, dry the solid support within the column using a stream of argon or nitrogen.
-
Carefully push the support into a 2 mL microcentrifuge tube.
-
Add 1 mL of AMA solution to the tube containing the support.
-
Seal the tube tightly and place it in a heating block or oven set to 65°C for 10 minutes.[2][4]
-
After heating, cool the tube on ice for 5 minutes.
-
Carefully transfer the AMA solution containing the cleaved and deprotected oligonucleotide to a new tube, leaving the solid support behind. A syringe filter can be used for this purpose.
-
Evaporate the AMA solution to dryness using a vacuum concentrator. Crucially, do not apply heat during evaporation to prevent the loss of the 5'-DMT group. [5]
Protocol 2: 2'-O-Silyl Group Deprotection (for TBDMS protected RNA)
This step is necessary to remove the 2'-hydroxyl protecting groups from the RNA backbone.
Materials:
-
Dried, DMT-on oligonucleotide from Protocol 1
-
Anhydrous DMSO
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Heating block
-
RNA Quenching Buffer
Procedure:
-
Dissolve the dried oligonucleotide pellet in anhydrous DMSO. If necessary, gently heat at 65°C for up to 5 minutes to ensure complete dissolution.[3][6]
-
Add TEA to the DMSO/RNA solution and mix gently.
-
Add TEA·3HF to the solution, mix well, and incubate at 65°C for 2.5 hours.[3][6]
-
After incubation, quench the reaction by adding 1.75 mL of RNA Quenching Buffer. The sample is now ready for DMT-on purification.[3][6]
Protocol 3: DMT-on Purification using a Reverse-Phase Cartridge
This protocol provides a rapid and efficient method for purifying the full-length, DMT-on oligonucleotide from shorter, failure sequences.
Materials:
-
Quenched oligonucleotide solution from Protocol 2
-
Reverse-phase purification cartridge (e.g., Glen-Pak RNA cartridge)
-
Cartridge purification system (e.g., vacuum manifold or syringe)
-
Reagent A: 0.1 M TEAA (Triethylammonium Acetate)
-
Reagent B: Acetonitrile (B52724)
-
Reagent C: 2% Trifluoroacetic Acid (TFA) for detritylation
-
Reagent D: Deionized water
Procedure:
-
Cartridge Equilibration: Condition the cartridge by washing with acetonitrile, followed by 0.1 M TEAA.
-
Sample Loading: Load the quenched oligonucleotide solution onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of acetonitrile in 0.1 M TEAA to elute the short, DMT-off failure sequences. The hydrophobic, DMT-on product will remain bound to the resin.
-
Elution of DMT-on Oligonucleotide: Elute the purified, DMT-on oligonucleotide using a higher concentration of acetonitrile.
-
Detritylation (Optional, can be done on-cartridge): To remove the 5'-DMT group, pass a solution of 2% TFA through the cartridge. The cleaved DMT cation will appear as an orange-colored solution.
-
Final Elution and Desalting: Elute the final, deprotected oligonucleotide with deionized water or a suitable buffer. The product can then be desalted using a method like ethanol (B145695) precipitation or a desalting column.
Mandatory Visualizations
DMT-on Purification Principle
The following diagram illustrates the logical principle behind DMT-on purification. The presence of the hydrophobic DMT group on the full-length oligonucleotide allows for its selective retention on a reverse-phase matrix, while the more polar, shorter failure sequences are washed away.
Conclusion
The successful post-synthesis processing of RNA oligonucleotides containing this compound is readily achievable with the appropriate choice of reagents and protocols. The use of AMA for rapid deprotection, coupled with a DMT-on purification strategy, provides a robust and efficient workflow for obtaining high-purity oligonucleotides suitable for demanding downstream applications. Careful adherence to the detailed protocols will ensure the integrity and quality of the final RNA product.
References
Application Note: Purification of 5'-O-DMT-ibu-rG containing RNA by Ion-Pair Reversed-Phase HPLC
Introduction
Synthetic RNA oligonucleotides are pivotal in therapeutics and research, including applications like siRNA, antisense oligonucleotides, and CRISPR guide RNAs. The chemical synthesis of these molecules involves the use of protecting groups to ensure sequence-specific assembly. The 5'-dimethoxytrityl (DMT) group is a hydrophobic protecting group commonly used at the 5'-terminus of the oligonucleotide. This DMT group serves as a valuable handle for the purification of the desired full-length product from shorter, "failure" sequences that lack the DMT group.[1][2][3] Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely adopted and effective method for this "DMT-on" purification strategy.[4][5][6] This application note provides a detailed protocol for the purification of RNA oligonucleotides containing 5'-O-DMT-isobutyryl-guanosine (5'-O-DMT-ibu-rG) using IP-RP-HPLC.
Principle of DMT-on Purification
The "DMT-on" purification strategy leverages the significant hydrophobicity of the 5'-DMT group.[2][3] In a reversed-phase HPLC column (e.g., C18), the DMT-containing full-length oligonucleotide interacts strongly with the hydrophobic stationary phase and is retained. The shorter, failure sequences, which are capped during synthesis and lack the 5'-DMT group, are more polar and elute from the column earlier.[2][6] An ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), is included in the mobile phase to neutralize the negative charges of the phosphate (B84403) backbone, thereby enhancing the retention of the oligonucleotide on the stationary phase.[5] A gradient of an organic solvent, typically acetonitrile (B52724), is then used to elute the purified DMT-on RNA. Following purification, the DMT group is removed in a detritylation step to yield the final, deprotected RNA oligonucleotide.[7]
Experimental Protocols
1. Materials and Reagents
-
Crude this compound containing RNA oligonucleotide
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Triethylamine (TEA)
-
Acetic acid (glacial)
-
Triethylammonium acetate (TEAA) buffer (e.g., 2.0 M stock solution)
-
Detritylation solution: 80% acetic acid in water[7]
-
Quenching solution: e.g., 2 M TEAA or TEAB buffer, pH 7[8]
2. HPLC System and Column
-
A preparative HPLC system equipped with a UV detector (detection at 260 nm) is recommended.
-
Column: A reversed-phase column suitable for oligonucleotide purification, such as a C18 or a polystyrene-divinylbenzene (PS-DVB) based column (e.g., Agilent PLRP-S), should be used.[4] The choice of column pore size may depend on the length of the oligonucleotide.[9]
3. Mobile Phase Preparation
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: 0.1 M TEAA in 50:50 (v/v) acetonitrile/water.
4. DMT-on Purification Protocol
-
Sample Preparation: Dissolve the crude, dried RNA oligonucleotide in Mobile Phase A or a compatible low-organic solvent mixture. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the HPLC column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the DMT-on RNA using a linear gradient of Mobile Phase B. The optimal gradient will depend on the specific RNA sequence and length. A typical gradient might be from 5% to 70% Mobile Phase B over 30-40 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the DMT-on RNA. This peak will be significantly retained on the column compared to the early-eluting failure sequences.
-
Post-Purification: The collected fractions containing the purified DMT-on RNA can be lyophilized to dryness.
5. Detritylation Protocol
-
Dissolution: Re-dissolve the dried, purified DMT-on RNA in 80% acetic acid.[7]
-
Incubation: Incubate the solution at room temperature for approximately 15-30 minutes to cleave the DMT group.
-
Quenching: Neutralize the acetic acid by adding a quenching buffer such as 2 M TEAA or TEAB, pH 7.[8]
-
Desalting: The final deprotected RNA can be desalted using various methods, such as ethanol (B145695) precipitation or size-exclusion chromatography, to remove the detritylation reagents and salts.
Data Presentation
Table 1: Typical HPLC Parameters for DMT-on RNA Purification
| Parameter | Recommended Setting | Notes |
| Column | C18 or PLRP-S, 5-10 µm particle size | Choice depends on scale and oligonucleotide length.[4] |
| Mobile Phase A | 0.1 M TEAA in Water | The ion-pairing agent is crucial for retention.[5] |
| Mobile Phase B | 0.1 M TEAA in 50% ACN/Water | The organic solvent elutes the oligonucleotide. |
| Flow Rate | 1.0 - 5.0 mL/min (analytical/prep) | Adjust based on column diameter and length. |
| Column Temperature | 50 - 65 °C | Elevated temperatures can reduce secondary structures.[11] |
| Detection | UV at 260 nm | Standard wavelength for nucleic acid detection. |
| Gradient | 5% to 70% Mobile Phase B over 30-40 min | This is a starting point and should be optimized. |
Visualizations
Caption: Workflow for the purification of this compound RNA.
Caption: Principle of DMT-on RNA separation by IP-RP-HPLC.
References
- 1. Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atdbio.com [atdbio.com]
- 3. dupont.com [dupont.com]
- 4. agilent.com [agilent.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. glenresearch.com [glenresearch.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. wenzhanglab.com [wenzhanglab.com]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: 5'-O-DMT-ibu-rG Coupling Efficiency
Welcome to the technical support center for troubleshooting low coupling efficiency with 5'-O-DMT-ibu-rG phosphoramidite (B1245037). This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary use?
This compound is a ribonucleoside phosphoramidite of guanosine (B1672433). It is a key building block used in the solid-phase synthesis of RNA oligonucleotides. The 5'-O-DMT (Dimethoxytrityl) group is an acid-labile protecting group for the 5'-hydroxyl function, while the isobutyryl (ibu) group protects the exocyclic amine of the guanine (B1146940) base.
Q2: What is "coupling efficiency," and why is it critical for oligonucleotide synthesis?
Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[1] High coupling efficiency (ideally >99%) is crucial because any unreacted sites lead to the formation of truncated sequences (n-1 deletions).[2][3] The accumulation of these impurities significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[3]
Q3: How can I monitor coupling efficiency during the synthesis process?
The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle.[1][3] The DMT cation has a characteristic orange color and strong absorbance around 495 nm. A consistent and high trityl signal indicates efficient coupling in the preceding cycle, while a sudden drop in the signal is a clear indicator of a coupling problem.[3]
Troubleshooting Guide
Issue 1: General Drop in Coupling Efficiency for All Bases
A gradual or sudden decrease in coupling efficiency across all phosphoramidites suggests a systemic issue with the synthesis process.
Possible Causes and Solutions:
-
Moisture Contamination: Water is a primary inhibitor of the coupling reaction. It reacts with the activated phosphoramidite, rendering it inactive.[2]
-
Solution: Use anhydrous acetonitrile (B52724) (<30 ppm water) for all reagents. Ensure that the argon or helium gas used for pressurizing the synthesizer is dry. Store phosphoramidites and activator in a desiccator.
-
-
Degraded Reagents: Phosphoramidites, activator, and other reagents have a finite shelf life and can degrade, especially if not stored properly.[3]
-
Solution: Use fresh reagents. Ensure phosphoramidites are fully dissolved and visually inspect for any signs of degradation.
-
-
Instrument and Fluidics Issues: Problems with the DNA/RNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can lead to insufficient reagent reaching the synthesis column.[3]
-
Solution: Perform regular maintenance on your synthesizer. Check for leaks and ensure that all lines are clear and delivering the correct volumes.
-
Issue 2: Low Coupling Efficiency Specific to this compound
When you observe a significant drop in the trityl signal specifically after the addition of this compound, the problem is likely related to the guanosine phosphoramidite itself or its specific reaction conditions.
Possible Causes and Solutions:
-
Degradation of dG Phosphoramidite: Guanosine phosphoramidites are known to be more susceptible to degradation than other bases.[4]
-
Solution: Use fresh this compound. Minimize the time the phosphoramidite is on the synthesizer. Consider using smaller, freshly prepared vials for each synthesis.
-
-
Suboptimal Activator: The choice and concentration of the activator are critical for efficient coupling.[]
-
Secondary Structure Formation: Guanine-rich sequences are prone to forming secondary structures (e.g., G-quadruplexes) on the solid support, which can sterically hinder the 5'-hydroxyl group and prevent efficient coupling.[]
-
Solution: Increase the coupling time for the rG addition. Consider using a stronger activator or increasing its concentration. Some synthesis protocols recommend a "double coupling" cycle for G residues, where the coupling step is repeated before capping.[9]
-
-
Depurination: Depurination, the cleavage of the glycosidic bond between the purine (B94841) base and the sugar, is a side reaction that can occur during the acidic deblocking step.[10][11] This leads to chain cleavage and truncated products.
-
Guanine Modification: The O6 position of guanine can be susceptible to phosphitylation by the phosphoramidite reagents, leading to side reactions and chain cleavage.[12][13]
-
Solution: Ensure proper and efficient capping to block any unreacted 5'-hydroxyl groups. Using optimized activator concentrations can also minimize this side reaction.
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Acetonitrile Water Content | < 30 ppm | Minimizes hydrolysis of activated phosphoramidite.[2] |
| Phosphoramidite Concentration | 0.08 - 0.15 M | Ensures sufficient reagent for the coupling reaction. |
| Activator Concentration | 0.25 - 0.5 M (varies by type) | Critical for efficient activation of the phosphoramidite.[7] |
| Coupling Time (Standard) | 2 - 5 minutes | Sufficient for most standard phosphoramidites. |
| Coupling Time (for rG) | 5 - 15 minutes | Longer time can help overcome steric hindrance from secondary structures.[] |
| Deblocking Agent | 3% DCA in DCM | Milder acid reduces the risk of depurination compared to TCA.[2] |
Experimental Protocols
Protocol 1: Double Coupling for this compound
This protocol is recommended for sequences with known or suspected difficult couplings, such as G-rich regions.
-
Deblocking: Standard detritylation with 3% DCA in DCM to remove the 5'-DMT group.
-
First Coupling: Deliver the this compound phosphoramidite and activator solution to the synthesis column and allow the reaction to proceed for the standard coupling time (e.g., 5 minutes).
-
Wash: Wash the column with acetonitrile.
-
Second Coupling: Repeat the delivery of the this compound phosphoramidite and activator solution and allow the reaction to proceed for the same duration.
-
Wash: Wash the column with acetonitrile.
-
Capping: Proceed with the standard capping step to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Continue with the standard oxidation step.
Protocol 2: Trityl Cation Monitoring for Coupling Efficiency Assessment
-
Collection: During each deblocking step of the synthesis, collect the effluent containing the cleaved DMT cation.
-
Measurement: Measure the absorbance of the collected solution at approximately 495 nm using a UV-Vis spectrophotometer.
-
Analysis: A stable and high absorbance reading from cycle to cycle indicates consistently high coupling efficiency.[3] A significant drop in absorbance for a particular cycle indicates a failure in the coupling step of that cycle.[3] The stepwise coupling efficiency can be calculated by comparing the absorbance of a given cycle to the previous one (often automated by the synthesizer's software).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Depurination - Wikipedia [en.wikipedia.org]
- 12. Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oligonucleotide Synthesis with 5'-O-DMT-ibu-rG
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5'-O-DMT-N2-isobutyryl-guanosine (5'-O-DMT-ibu-rG) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during oligonucleotide synthesis using this compound?
A1: Several side products can arise during oligonucleotide synthesis with this compound. The most prevalent are truncated sequences (n-1), depurination products, and sequences with base modifications. Specifically, you may observe:
-
Depurination Products: The acidic conditions required for the removal of the 5'-O-DMT group can lead to the cleavage of the glycosidic bond of the guanine (B1146940) base, creating an abasic site. This site is subsequently cleaved during the final basic deprotection, resulting in truncated oligonucleotides. The isobutyryl protecting group on the exocyclic amine of guanine is electron-withdrawing, which can make the glycosidic bond more susceptible to cleavage compared to other protecting groups like dimethylformamidine (dmf)[1].
-
Truncated Sequences (n-1, n-x): These are shorter-than-desired oligonucleotides that can result from incomplete capping of unreacted 5'-hydroxyl groups after a failed coupling step.
-
(n+1) Adducts: Formation of a G-G dimer from the this compound phosphoramidite (B1245037), due to premature detritylation by the acidic activator, can lead to the incorporation of an extra guanosine (B1672433) residue[2].
-
Base Modifications: Although less common with standard deprotection procedures, side reactions with reagents used during synthesis or deprotection can lead to modifications of the guanine base.
Q2: Why is depurination a significant issue with guanosine phosphoramidites, and how does the isobutyryl protecting group influence it?
A2: Depurination is the loss of the purine (B94841) base (adenine or guanine) from the sugar-phosphate backbone. This occurs under the acidic conditions of the detritylation step, where the N7 position of guanine can be protonated, weakening the glycosidic bond and leading to its cleavage[2][3]. The resulting abasic site is unstable to the final basic deprotection conditions and leads to chain cleavage.
The isobutyryl (ibu) group on the N2 position of guanine is an acyl-type protecting group. Acyl groups are electron-withdrawing, which destabilizes the glycosidic bond and can make the nucleoside more prone to depurination compared to electron-donating protecting groups like formamidines[1].
Q3: What causes the formation of (n+1) impurities during synthesis with dG phosphoramidites?
A3: The formation of (n+1) impurities, specifically the addition of an extra guanosine residue (a G-G dimer), is often attributed to the acidity of the activator used during the coupling step (e.g., tetrazole or its derivatives). The activator can cause a low level of premature detritylation of the this compound phosphoramidite in the solution. This prematurely deprotected monomer can then react with another activated dG phosphoramidite to form a dimer, which is subsequently incorporated into the growing oligonucleotide chain, resulting in an n+1 product[2].
Troubleshooting Guides
Issue 1: High Levels of Truncated Products (n-1 and shorter)
This is one of the most common issues in oligonucleotide synthesis and often points to inefficiencies in the synthesis cycle.
Possible Causes & Solutions
| Cause | Recommended Action |
| Inefficient Coupling | 1. Check Reagent Quality: Ensure that the this compound phosphoramidite and activator are fresh and have been stored under anhydrous conditions. Phosphoramidites are sensitive to moisture and can hydrolyze, rendering them inactive[4][]. 2. Optimize Coupling Time: For sterically hindered or modified phosphoramidites, a longer coupling time may be necessary to achieve high coupling efficiency. 3. Verify Reagent Delivery: Check the synthesizer's fluidics to ensure that the correct volumes of phosphoramidite and activator are being delivered to the synthesis column. |
| Inefficient Capping | 1. Verify Capping Reagents: Ensure that the capping reagents (e.g., Acetic Anhydride and N-Methylimidazole) are fresh and active. 2. Check Reagent Delivery: Confirm that the capping reagents are being delivered effectively to the column to block all unreacted 5'-hydroxyl groups. Inefficient capping leads to the elongation of failure sequences in subsequent cycles[2]. |
| Presence of Water | 1. Use Anhydrous Solvents: Ensure that the acetonitrile (B52724) (ACN) used for dissolving the phosphoramidites and for washing steps is of high purity and has a very low water content (e.g., < 30 ppm)[2]. 2. Dry the System: If the synthesizer has been idle, perform several priming cycles to ensure the lines are free of moisture. |
Issue 2: Significant Depurination Observed (High levels of 3'-truncated products)
Depurination leads to chain cleavage upon final deprotection, resulting in a complex mixture of shorter oligonucleotides.
Possible Causes & Solutions
| Cause | Recommended Action |
| Prolonged or Harsh Detritylation | 1. Optimize Detritylation Time: Use the shortest possible detritylation time that still allows for complete removal of the DMT group. This minimizes the exposure of the growing oligonucleotide to acidic conditions[3]. 2. Use a Milder Deblocking Agent: Consider using a weaker acid for detritylation, such as 3% Dichloroacetic Acid (DCA) in a non-polar solvent like toluene (B28343) or dichloromethane, instead of Trichloroacetic Acid (TCA)[2]. |
| Electron-Withdrawing Protecting Group | 1. Consider Alternative Protecting Groups: For sequences particularly sensitive to depurination, using a guanosine phosphoramidite with an electron-donating protecting group, such as dimethylformamidine (dmf), can help stabilize the glycosidic bond[1]. |
Experimental Protocols
Protocol 1: Analysis of Oligonucleotide Purity by Anion-Exchange HPLC
This method is used to separate oligonucleotides based on their charge, which is proportional to their length. It is effective for detecting truncated sequences.
-
Sample Preparation: Deprotect and cleave the oligonucleotide from the solid support according to your standard protocol. Desalt the crude oligonucleotide solution.
-
Column: Use a suitable anion-exchange column (e.g., Dionex DNAPac PA100 or equivalent).
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0, 10 mM NaClO4.
-
Mobile Phase B: 20 mM Tris-HCl, pH 8.0, 1 M NaClO4.
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Detection: Monitor the absorbance at 260 nm.
-
Analysis: The full-length product should be the main peak. Shorter, truncated sequences (n-1, n-2, etc.) will elute earlier.
Visualizations
Oligonucleotide Synthesis Cycle
The following diagram illustrates the standard phosphoramidite cycle for oligonucleotide synthesis.
Caption: The four main steps of the phosphoramidite oligonucleotide synthesis cycle.
Troubleshooting Logic for Truncated Products
This diagram outlines a logical workflow for troubleshooting the presence of high levels of truncated oligonucleotides.
Caption: A troubleshooting workflow for identifying the cause of truncated products.
References
How to avoid base modification during deprotection of 5'-O-DMT-ibu-rG
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding base modification during the deprotection of 5'-O-DMT-ibu-rG-containing oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its deprotection critical?
A1: this compound is a protected ribonucleoside phosphoramidite (B1245037) of guanosine (B1672433) commonly used in the chemical synthesis of RNA oligonucleotides. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the exocyclic amine of the guanine (B1146940) base is protected by an isobutyryl (ibu) group. Proper deprotection is crucial to remove these protecting groups and obtain the final, functional RNA molecule. Incomplete or harsh deprotection can lead to modifications of the guanine base, compromising the integrity and function of the synthesized RNA.
Q2: What are the most common base modifications observed during the deprotection of ibu-rG?
A2: The primary concern during the deprotection of ibu-rG is the incomplete removal of the isobutyryl group. Another significant side reaction is the conversion of guanine to 2,6-diaminopurine (B158960) (DAP), a potentially mutagenic analog.[1] This can occur through a mechanism involving the capping step during synthesis, where the O6 position of guanine can be activated.[1][2]
Q3: What are the standard deprotection reagents for oligonucleotides containing ibu-rG?
A3: The most common deprotection reagents are concentrated ammonium (B1175870) hydroxide (B78521) and a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[3][4] AMA offers the advantage of significantly faster deprotection times.[5]
Q4: Can I use AMA for deprotecting my RNA oligonucleotide containing ibu-rG?
A4: Yes, AMA is an effective reagent for deprotecting RNA oligonucleotides. It is known to be gentler on the 2'-O-TBDMS/TOM protecting groups compared to ammonium hydroxide alone.[5] However, it is crucial to use acetyl-protected cytidine (B196190) (Ac-C) instead of benzoyl-protected cytidine (Bz-C) when using AMA to prevent the transamination of cytosine to N-methyl-cytosine.[6][7][8]
Troubleshooting Guide
Issue 1: Incomplete Deprotection of the Isobutyryl (ibu) Group
Symptoms:
-
Mass spectrometry data shows a persistent +70 Da adduct on guanine residues.
-
The final oligonucleotide exhibits poor performance in biological assays.
Potential Causes:
-
Insufficient deprotection time or temperature.
-
Use of old or low-quality deprotection reagents (e.g., ammonium hydroxide that has lost ammonia (B1221849) gas).[3]
Solutions:
-
Optimize Deprotection Conditions: Refer to the recommended deprotection times and temperatures in the tables below. The removal of the ibu group from guanine is often the rate-determining step in deprotection.[3]
-
Use Fresh Reagents: Always use fresh, high-quality deprotection reagents. Store ammonium hydroxide in tightly sealed containers in the refrigerator.[3]
-
Consider AMA: For faster and more efficient deprotection, consider using AMA, which can completely remove the ibu group in as little as 10 minutes at 65°C.[5]
Issue 2: Formation of 2,6-Diaminopurine (DAP)
Symptoms:
-
Mass spectrometry reveals a +1 Da mass change for guanine residues (G to DAP).
-
Potential for off-target effects or altered hybridization properties of the RNA.
Potential Causes:
-
A side reaction during the capping step of synthesis can activate the O6 position of guanine, making it susceptible to nucleophilic attack by ammonia or methylamine during deprotection, leading to DAP formation.[1][2]
Solutions:
-
Use N-methylimidazole (NMI) instead of DMAP during capping: N,N-dimethylaminopyridine (DMAP) has been linked to a fluorescent guanine modification that can be converted to DAP. Using N-methylimidazole (NMI) as the acylation catalyst during the capping step can significantly reduce this side reaction.[1]
-
Mild Deprotection Protocols: For highly sensitive sequences, consider using "Ultra-Mild" deprotection conditions. These protocols use alternative phosphoramidites with more labile protecting groups (e.g., Pac-dA, Ac-dC, and iPr-Pac-dG) and deprotection with potassium carbonate in methanol.[3][7]
Data Presentation: Deprotection Conditions
Table 1: Deprotection of ibu-dG with Ammonium Hydroxide
| Temperature | Time |
| Room Temp. | 36 hours |
| 55°C | 16 hours |
| 65°C | 8 hours |
Source: Glen Research Deprotection Guide.[3]
Table 2: Deprotection of ibu-dG with AMA (1:1 Ammonium Hydroxide/40% Methylamine)
| Temperature | Time |
| Room Temp. | 120 minutes |
| 37°C | 30 minutes |
| 55°C | 10 minutes |
| 65°C | 5 minutes |
Source: Glen Research Deprotection Guide.[3][6]
Experimental Protocols
Protocol 1: Standard Deprotection with AMA
This protocol is suitable for most routine RNA oligonucleotides containing this compound.
-
Preparation: Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Pre-heat a heating block or water bath to 65°C.
-
Cleavage and Deprotection:
-
Sample Recovery:
-
Cool the tube on ice.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with 0.5 mL of water and combine the supernatant with the initial solution.
-
-
Drying: Evaporate the solution to dryness using a centrifugal evaporator.
-
2'-OH Deprotection: Proceed with the standard 2'-hydroxyl deprotection protocol (e.g., using TEA·3HF or TBAF).
Protocol 2: Mild Deprotection with Ammonium Hydroxide/Ethanol
This protocol is recommended for oligonucleotides with sensitive modifications that are not compatible with AMA.
-
Preparation: Prepare a 3:1 (v/v) mixture of concentrated ammonium hydroxide and ethanol.
-
Cleavage and Deprotection:
-
Place the solid support in a sealed vial.
-
Add 1 mL of the ammonium hydroxide/ethanol mixture.
-
Incubate at room temperature for 24 hours or at 55°C overnight.[11]
-
-
Sample Recovery and Processing: Follow steps 3-5 from Protocol 1.
Visualizations
Caption: Standard workflow for the deprotection and purification of a synthetic RNA oligonucleotide.
Caption: Potential pathway for guanine modification to 2,6-diaminopurine during deprotection.
References
- 1. Guanine modification during chemical DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. wenzhanglab.com [wenzhanglab.com]
- 11. Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase RNA Synthesis with 5'-O-DMT-ibu-rG
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and quality of solid-phase RNA synthesis using 5'-O-DMT-ibu-rG phosphoramidite (B1245037).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the isobutyryl (ibu) protecting group on the guanosine (B1672433) phosphoramidite?
A1: The isobutyryl (ibu) group protects the exocyclic amine of the guanine (B1146940) base during solid-phase RNA synthesis.[1][2] This prevents unwanted side reactions at this site during the coupling, capping, and oxidation steps of the synthesis cycle, ensuring the correct oligonucleotide sequence is assembled.[1][3]
Q2: What is a typical coupling efficiency I should expect with this compound?
A2: With high-quality reagents and an optimized protocol, you should aim for a stepwise coupling efficiency of 98.5% or higher.[4] Even a small decrease in coupling efficiency per step can significantly reduce the overall yield of the full-length RNA product, especially for longer sequences.[5]
Q3: How can I monitor the coupling efficiency of each step?
A3: The coupling efficiency is indirectly monitored by measuring the absorbance of the trityl cation released during the deblocking (detritylation) step.[] The intensity of the orange color produced is proportional to the amount of the 5'-O-DMT group cleaved, which corresponds to the number of successfully coupled molecules in the previous cycle.[1][4]
Q4: Are there alternatives to the isobutyryl protecting group for guanosine?
A4: Yes, other protecting groups for the guanine exocyclic amine include acetyl (Ac) and N,N-dimethylformamidine (dmf).[1][7] The choice of protecting group can influence deprotection conditions and times.
Troubleshooting Guide
Low yield of the full-length RNA product is a common issue in solid-phase synthesis. The following guide addresses specific problems you might encounter when using this compound.
Problem 1: Low Overall Yield of Full-Length RNA
This is often due to suboptimal coupling efficiency at one or more steps in the synthesis.
dot
Caption: Troubleshooting logic for low overall RNA yield.
Possible Causes & Solutions:
| Cause | Solution |
| Moisture Contamination | The phosphoramidite coupling reaction is highly sensitive to moisture.[5][8] Ensure all solvents, especially acetonitrile (B52724), are anhydrous. Use fresh, septum-sealed bottles of solvents and dry the argon or helium gas used in the synthesizer.[8] |
| Degraded Phosphoramidite or Activator | Phosphoramidites can degrade over time, especially if exposed to moisture or air. Use fresh, high-quality this compound phosphoramidite and activator solutions. Store reagents under appropriate anhydrous conditions. |
| Suboptimal Coupling Time | Sterically hindered phosphoramidites, such as those used in RNA synthesis, may require longer coupling times compared to DNA synthesis.[3][9] The coupling time for 2'-O-protected ribonucleoside phosphoramidites can range from 5 to 15 minutes.[3] It may be necessary to empirically optimize the coupling time for your specific sequence and synthesizer. Doubling the coupling time is a common starting point for troubleshooting.[9] |
| Inefficient Activator | The choice and concentration of the activator are critical for efficient coupling.[5] Activators like 5-ethylthiotetrazole (ETT) or dicyanoimidazole (DCI) are commonly used.[1] Ensure the activator concentration is optimal (typically 0.25-0.5 M). |
Problem 2: Presence of n-1 Sequences (Deletion Mutations)
This indicates incomplete reaction at a step, leading to a shorter-than-desired RNA sequence.
dot
Caption: Workflow for addressing n-1 deletion mutations.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Coupling | If a phosphoramidite fails to couple to the growing chain, that chain will not be extended in that cycle. Refer to the solutions for Problem 1 to improve coupling efficiency. |
| Inefficient Capping | The capping step is designed to block any 5'-hydroxyl groups that failed to react during the coupling step, preventing them from reacting in subsequent cycles.[3] If capping is inefficient, these unreacted chains can react in a later cycle, leading to deletion mutations. Ensure that your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and delivered in the correct concentrations. Increasing the capping time may also improve efficiency.[8] |
Problem 3: Modified or Damaged Guanosine Bases
Side reactions can occur, particularly with guanosine, leading to modified bases and reduced yield of the correct product.
Possible Causes & Solutions:
| Cause | Solution |
| O6 Adduct Formation | During the coupling step, the activator can react with the O6 position of guanine.[3] This can lead to depurination during the final deprotection. Performing the capping step before oxidation can help remove these O6 modifications.[3] |
| Incomplete Deprotection of the Isobutyryl Group | The isobutyryl group on guanine is more resistant to cleavage than the protecting groups on other bases.[4] Incomplete removal of the ibu group will result in a modified RNA product. Ensure that the deprotection conditions (time, temperature, and reagent freshness) are sufficient for complete removal. |
Experimental Protocols
Standard Solid-Phase RNA Synthesis Cycle
This protocol outlines the four main steps for a single nucleotide addition.
dot
Caption: The four-step cycle of solid-phase RNA synthesis.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The 5'-O-DMT protecting group is removed from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction. The column is washed thoroughly with anhydrous acetonitrile to remove all traces of acid.[1]
-
Time: 1-3 minutes.[1]
-
-
Coupling:
-
Reagents: 0.05-0.2 M this compound phosphoramidite solution and 0.25-0.5 M activator (e.g., ETT or DCI) solution in anhydrous acetonitrile.
-
Procedure: The phosphoramidite and activator are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain.[1]
-
Time: 5-15 minutes.[3]
-
-
Capping:
-
Oxidation:
-
Reagent: A solution of iodine in THF/water/pyridine.
-
Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester.[4]
-
Time: Approximately 1-2 minutes.
-
Post-Synthesis Cleavage and Deprotection
1. Cleavage from Solid Support and Removal of Phosphate Protecting Groups:
-
Reagent: A mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA).
-
Procedure: The solid support is treated with the AMA solution to cleave the ester linkage holding the RNA to the support and to remove the 2-cyanoethyl protecting groups from the phosphate backbone.[10]
-
Conditions: Typically heated to around 60-65°C for 1.5 hours.[10]
2. Removal of Base and 2'-Hydroxyl Protecting Groups:
-
The removal of the isobutyryl group from guanosine and the 2'-hydroxyl protecting group (e.g., TBDMS) requires specific conditions that should be followed according to the manufacturer's recommendations for the particular 2'-O-protecting group used. This often involves a subsequent treatment step.
Data Summary Tables
Table 1: Typical Reagent Concentrations and Times for RNA Synthesis
| Step | Reagent | Typical Concentration | Typical Time |
| Deblocking | Trichloroacetic Acid in DCM | 3% (v/v) | 1-3 min |
| Coupling | This compound Phosphoramidite | 0.05 - 0.2 M | 5-15 min |
| Activator (ETT or DCI) | 0.25 - 0.5 M | 5-15 min | |
| Capping | Acetic Anhydride / N-Methylimidazole | Standard Synthesizer Solutions | 1-2 min |
| Oxidation | Iodine | Standard Synthesizer Solution | 1-2 min |
Table 2: Impact of Coupling Efficiency on Overall Yield
| Oligo Length | 98.5% Stepwise Efficiency (Theoretical Yield) | 99.5% Stepwise Efficiency (Theoretical Yield) |
| 20-mer | ~75% | ~90% |
| 40-mer | ~55% | ~82% |
| 60-mer | ~40% | ~74% |
| 80-mer | ~30% | ~67% |
| 100-mer | ~22% | ~61% |
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
Incomplete removal of isobutyryl protecting group from guanosine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the N²-isobutyryl protecting group from guanosine (B1672433) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the isobutyryl group on my guanosine derivative difficult to remove?
The N²-isobutyryl group on guanosine is known to be more resistant to basic hydrolysis compared to other common protecting groups like the N⁶-benzoyl on adenosine (B11128) and N⁴-benzoyl on cytidine. This increased stability means its removal is often the rate-limiting step in the deprotection process of modified nucleosides or oligonucleotides.[1][2][3]
Q2: What are the standard conditions for removing the isobutyryl group from guanosine?
The most traditional method involves treating the isobutyryl-guanosine derivative with concentrated ammonium (B1175870) hydroxide (B78521) (28-33%) at an elevated temperature, typically 55°C, for an extended period (8-16 hours).[4] However, various alternative and faster methods have been developed.
Q3: I suspect incomplete deprotection. How can I confirm this?
Incomplete deprotection can be identified using analytical techniques such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The partially protected guanosine will typically have a longer retention time than the fully deprotected product due to the hydrophobicity of the isobutyryl group. This may appear as a distinct peak or a shoulder on the main product peak.[4]
-
Mass Spectrometry (MS): This is a definitive method to confirm the presence of the isobutyryl group. The mass of the incompletely deprotected product will be higher than the expected mass of the final product by the mass of the isobutyryl group (70.09 Da).[1][3]
Q4: Can I use older ammonium hydroxide solution for the deprotection?
It is strongly advised to use a fresh bottle of concentrated ammonium hydroxide.[1][2][5] Over time, ammonia (B1221849) gas can escape from the solution, reducing its effective concentration and leading to incomplete deprotection, even with extended reaction times. For consistent results, it is recommended to use aliquots from a fresh bottle stored in a refrigerator for no longer than a week.[1][5]
Troubleshooting Guide for Incomplete Deprotection
If you are experiencing incomplete removal of the isobutyryl protecting group, consider the following troubleshooting steps.
Problem: Residual Isobutyryl-Guanosine Detected
Potential Cause 1: Insufficient Deprotection Time or Temperature The hydrolysis of the isobutyryl group is slow under standard conditions.
-
Solution:
-
Increase the incubation time with concentrated ammonium hydroxide.
-
Increase the reaction temperature. Be mindful that excessively high temperatures may lead to degradation of sensitive molecules.
-
Potential Cause 2: Deprotection Reagent Has Degraded The concentration of ammonia in aqueous solution decreases over time.
-
Solution:
-
Use a fresh, unopened bottle of concentrated ammonium hydroxide.
-
Alternatively, use a more potent deprotection reagent such as a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA).[4] This can significantly reduce the required deprotection time.[4]
-
Potential Cause 3: Steric Hindrance or Molecular Complexity The structure of your specific guanosine derivative may hinder the access of the hydroxide ions to the amide bond.
-
Solution:
-
Consider a stronger deprotection cocktail, such as AMA.
-
If your molecule is sensitive to strongly basic conditions, a milder, multi-step deprotection or an alternative protecting group strategy might be necessary for future syntheses.
-
Quantitative Data Summary
The following tables summarize deprotection times for isobutyryl-dG under various conditions, primarily in the context of oligonucleotide synthesis. These can serve as a guide for optimizing your deprotection protocol.
Table 1: Deprotection Times with Concentrated Ammonium Hydroxide
| Protecting Group on dG | Temperature | Time for Complete Deprotection |
| Isobutyryl (iBu) | Room Temperature | 36 hours |
| Isobutyryl (iBu) | 55°C | 8-16 hours |
| Isobutyryl (iBu) | 80°C | ~2 hours |
Data adapted from oligonucleotide deprotection guides. Actual times may vary based on the specific substrate.
Table 2: Comparison of Different Deprotection Reagents
| Reagent | Temperature | Time for Complete Deprotection of iBu-dG | Notes |
| Conc. NH₄OH | 55°C | 8-16 hours | Standard method. |
| NH₄OH / Methylamine (AMA) (1:1 v/v) | 65°C | 5-10 minutes | Significantly faster, but more aggressive.[4] |
| t-Butylamine/Water (1:3 v/v) | 60°C | 6 hours | A milder alternative. |
| 0.05M K₂CO₃ in Methanol | Room Temperature | 4 hours | Ultra-mild conditions, typically used with more labile protecting groups.[1] |
Experimental Protocols
The following are detailed methodologies for common deprotection experiments.
Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
-
Preparation: Dissolve the isobutyryl-guanosine derivative in a minimal amount of a co-solvent if necessary (e.g., ethanol, methanol) and add concentrated ammonium hydroxide (28-33%). Ensure the final concentration of the substrate is appropriate for your scale.
-
Incubation: Seal the reaction vessel tightly and heat at 55°C for 8-16 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ammonia under a stream of nitrogen or by evaporation in a fume hood. c. The remaining aqueous solution can be lyophilized to obtain the crude deprotected product.
-
Analysis: Analyze the crude product by RP-HPLC and Mass Spectrometry to confirm complete deprotection.
Protocol 2: Ultrafast Deprotection with AMA
-
Preparation of AMA Reagent: In a well-ventilated fume hood, mix equal volumes of cold concentrated aqueous ammonium hydroxide (28-33%) and 40% aqueous methylamine. This solution is highly volatile and should be used immediately.
-
Deprotection Reaction: Add the freshly prepared AMA reagent to the isobutyryl-guanosine derivative.
-
Incubation: Seal the reaction vessel tightly and heat at 65°C for 10 minutes.[5]
-
Work-up: a. Cool the reaction mixture. b. Evaporate the AMA solution under reduced pressure. c. Co-evaporate with water to remove residual amines. d. Lyophilize to obtain the crude product.
-
Analysis: Analyze the crude product by RP-HPLC and Mass Spectrometry.
Visualizations
Deprotection Workflow
Caption: General workflow for the deprotection of isobutyryl-guanosine.
Troubleshooting Logic
Caption: Decision tree for troubleshooting incomplete deprotection.
References
Technical Support Center: UltraFAST RNA Deprotection with 5'-O-DMT-ibu-rG
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing UltraFAST deprotection protocols for RNA synthesized with 5'-O-DMT-ibu-rG phosphoramidites.
Troubleshooting Guides
This section addresses specific issues that may arise during the UltraFAST deprotection of RNA oligonucleotides.
Issue: Incomplete Deprotection of the Oligonucleotide
Symptoms:
-
Mass spectrometry data shows masses corresponding to incompletely deprotected oligonucleotides.[3]
-
Reduced biological activity of the RNA.
Possible Causes & Solutions:
| Cause | Solution |
| Old or low-quality deprotection reagent | Use fresh, high-quality AMA (Ammonium Hydroxide (B78521)/Methylamine (B109427), 1:1 v/v).[1][3] Ammonium (B1175870) hydroxide solutions should be stored in the refrigerator and used within a week of opening.[3] |
| Incorrect deprotection time or temperature | Ensure the deprotection is carried out at the recommended temperature and for the appropriate duration. For UltraFAST protocols with iBu-dG, a common condition is 65 °C for 5-10 minutes.[1][4] |
| Suboptimal protecting group on cytidine (B196190) | The UltraFAST deprotection system requires the use of acetyl (Ac) protected dC to prevent base modifications.[1][2] Using Bz-dC can lead to incomplete deprotection or side reactions. |
| Inefficient removal of the G-protecting group | The removal of the protecting group on guanine (B1146940) is often the rate-determining step.[1][3] Ensure the deprotection conditions are sufficient for complete removal of the isobutyryl (iBu) group from guanosine. |
Issue: Degradation of the RNA Oligonucleotide
Symptoms:
-
Presence of shorter fragments on gel electrophoresis or HPLC.
-
Low yield of the final product.
Possible Causes & Solutions:
| Cause | Solution |
| Prolonged exposure to deprotection reagents | Adhere strictly to the recommended deprotection times. Over-incubation can lead to degradation of the RNA backbone. |
| Use of harsh deprotection conditions | While UltraFAST protocols are rapid, ensure the temperature is not excessively high. For sensitive modifications, consider milder deprotection strategies if possible.[5] |
| Contamination with RNases | Maintain sterile, RNase-free conditions throughout the deprotection and subsequent handling steps.[1] Use RNase-free tubes and reagents. |
Issue: Loss of the 5'-DMT Group During Deprotection (for DMT-on purification)
Symptoms:
-
Low yield after DMT-on purification.
-
The desired product is found in the flow-through or wash fractions during cartridge purification.
Possible Causes & Solutions:
| Cause | Solution |
| Acidic conditions during deprotection | Ensure the deprotection solution remains basic. Avoid any accidental introduction of acidic contaminants. |
| Excessive heat during evaporation | If evaporating the deprotection solution, do so without heat or with minimal heat to prevent the loss of the acid-labile DMT group.[2][3] Many DMT-on purification protocols do not require evaporation before purification.[2][3] |
| Incorrect quenching procedure for 2'-desilylation | For DMT-on purification following 2'-desilylation, use a specific quenching buffer designed to maintain the DMT group's integrity before cartridge loading.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the standard reagent for UltraFAST deprotection of RNA?
A1: The most common reagent for UltraFAST deprotection is a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[1][4] This reagent allows for rapid and efficient removal of base protecting groups.
Q2: What are the typical time and temperature for UltraFAST deprotection using AMA?
A2: For RNA synthesized with monomers like iBu-dG, a typical UltraFAST deprotection condition is 65 °C for 5-10 minutes.[1][6] However, deprotection can also be achieved at lower temperatures for longer durations.
Q3: Why is it critical to use Acetyl-protected Cytidine (Ac-C) with UltraFAST deprotection?
A3: The use of Acetyl-protected Cytidine is mandatory for UltraFAST deprotection protocols to avoid modification of the cytidine base by the methylamine in the AMA reagent.[1][2]
Q4: Can I use the same deprotection protocol for both DMT-on and DMT-off RNA?
A4: The initial base deprotection step using AMA is the same. However, the subsequent workup and 2'-silyl group deprotection procedures differ significantly. For DMT-on purification, care must be taken to preserve the DMT group, often involving specific quenching buffers and avoiding acidic conditions.[1][2]
Q5: My HPLC chromatogram shows a pre-peak to my main product peak after deprotection. What could this be?
A5: A common reason for a pre-peak is the presence of incompletely deprotected oligonucleotides, particularly if the guanine protecting group (iBu) has not been fully removed.[1][3] You can confirm this with mass spectrometry.
Quantitative Data Summary
Table 1: Recommended Deprotection Conditions for iBu-dG using AMA
| Temperature | Time | Notes |
| 65 °C | 5 min | Standard UltraFAST condition.[1] |
| 55 °C | 10 min | Alternative condition.[1] |
| 37 °C | 30 min | Milder temperature, longer time.[1] |
| Room Temperature | 120 min | For sensitive oligos, requires significantly longer time.[1] |
Experimental Protocols
Protocol 1: UltraFAST Base Deprotection using AMA
-
Transfer the solid support containing the synthesized RNA to a screw-cap vial.
-
Add 1 mL of AMA solution (1:1 v/v mixture of aqueous ammonium hydroxide and 40% aqueous methylamine) to the vial, ensuring the support is fully submerged.[4][6]
-
Seal the vial tightly and heat at 65 °C for 10 minutes.[6]
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and base-deprotected RNA to a new sterile, RNase-free tube.
-
Wash the support with 0.5 mL of RNase-free water and combine the supernatant with the previous collection.
-
Dry the combined solution using a vacuum concentrator.
Protocol 2: 2'-O-Silyl Deprotection (DMT-off)
-
Fully redissolve the dried, base-deprotected RNA in 100 µL of anhydrous DMSO. Heating at 65 °C for 5 minutes may be necessary.[1][2]
-
Add 125 µL of TEA·3HF (triethylamine trihydrofluoride) to the solution and mix well.[2]
-
Cool the solution and proceed with desalting, for example, by butanol precipitation.[1][2]
Protocol 3: 2'-O-Silyl Deprotection (DMT-on)
-
Fully redissolve the dried, base-deprotected RNA in 115 µL of anhydrous DMSO. Heating at 65 °C for 5 minutes may be necessary.[1][2]
-
Add 60 µL of triethylamine (B128534) (TEA) to the DMSO/RNA solution and mix gently.[1][2]
-
Quench the reaction by adding 1.75 mL of a suitable RNA Quenching Buffer.[1][2]
-
The sample is now ready for immediate DMT-on purification using a compatible cartridge.[1][2]
Visualizations
Caption: Workflow for UltraFAST RNA deprotection and purification.
Caption: Troubleshooting logic for incomplete RNA deprotection.
References
Impact of reagent quality on 5'-O-DMT-ibu-rG coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-O-DMT-ibu-rG phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound phosphoramidite and what are its critical quality attributes?
A1: this compound phosphoramidite is a protected ribonucleoside building block used in the chemical synthesis of RNA oligonucleotides. The 5'-O-Dimethoxytrityl (DMT) group protects the 5'-hydroxyl, the isobutyryl (ibu) group protects the exocyclic amine of guanosine (B1672433), and the phosphoramidite moiety at the 3'-position enables the coupling reaction. Critical quality attributes include high purity (≥98.5%), low water content (≤0.5%), and stability.[1] It is particularly susceptible to degradation compared to other phosphoramidites.[2][3]
Q2: What is "coupling efficiency" and why is it crucial for synthesizing high-quality RNA?
A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle. Achieving high coupling efficiency (ideally >99%) is critical because unreacted sites lead to truncated sequences (n-1, n-2, etc.).[4][5] These impurities are difficult to remove and can negatively impact the performance of the final oligonucleotide in downstream applications.[6][7][8]
Q3: How does the quality of the this compound phosphoramidite affect coupling efficiency?
A3: The purity and integrity of the phosphoramidite are paramount. Impurities, such as the corresponding H-phosphonate (from hydrolysis) or oxidized phosphoramidite (P(V) species), are inactive in the coupling reaction and will lead to failed couplings and the generation of truncated sequences.[][][11] Guanine phosphoramidites, in particular, are known to be less stable in solution than other bases.[2][3]
Q4: What is the impact of water in the reagents on the coupling reaction?
A4: Water is a major inhibitor of the coupling reaction. It reacts with the activated phosphoramidite, leading to the formation of the inactive H-phosphonate.[12] This side reaction consumes both the phosphoramidite and the activator, directly reducing the coupling efficiency.[12] Maintaining anhydrous conditions for all reagents, especially the acetonitrile (B52724) (ACN) used as a solvent, is critical.[12]
Q5: How can I monitor coupling efficiency in real-time during synthesis?
A5: The most common method for real-time monitoring is trityl cation monitoring.[5][13] The DMT group is removed at the beginning of each cycle by an acid, releasing a brightly colored orange trityl cation. The absorbance of this cation is measured, and a consistent, high absorbance reading from cycle to cycle indicates high coupling efficiency in the previous step. A sudden drop in the trityl signal is a clear indicator of a coupling problem.[5]
Troubleshooting Guide
This guide addresses common issues encountered during this compound coupling reactions.
Issue 1: Low Coupling Efficiency
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degraded this compound Phosphoramidite | Use fresh, high-purity phosphoramidite. Store phosphoramidites under an inert atmosphere (argon or nitrogen) at the recommended temperature (-20°C for long-term storage).[2] Allow the vial to warm to room temperature before opening to prevent moisture condensation. |
| Presence of Water in Reagents | Use anhydrous grade acetonitrile (<30 ppm water). Ensure all other reagents (activator, etc.) are also anhydrous. Consider using molecular sieves to dry solvents.[12][14] |
| Suboptimal Activator | The choice and concentration of the activator are critical. For sterically hindered phosphoramidites like ribonucleosides, a more active activator than standard 1H-tetrazole may be required.[15][16] Consider using activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (B129182) (DCI).[15][17] Optimize the activator concentration as too little can lead to incomplete activation, while too much can cause side reactions.[] |
| Insufficient Coupling Time | Ribonucleoside phosphoramidites, especially guanosine derivatives, can be sterically hindered and may require longer coupling times compared to deoxynucleoside phosphoramidites.[] Increase the coupling time in the synthesis protocol. |
| Low Phosphoramidite Concentration | Ensure the correct concentration of the phosphoramidite solution. Inaccurate dilution can lead to a lower molar excess of the phosphoramidite over the support-bound oligonucleotide, resulting in incomplete coupling. |
| Secondary Structure Formation | Guanine-rich sequences are prone to forming secondary structures that can hinder the accessibility of the 5'-hydroxyl group.[] This can be mitigated by using modified synthesis protocols, such as increasing the temperature during coupling (if the synthesizer allows) or using specialized reagents. |
Issue 2: Formation of Deletion Sequences (n-1)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Coupling | This is the primary cause of deletion sequences. Refer to the troubleshooting steps for "Low Coupling Efficiency" above. |
| Inefficient Capping | If the unreacted 5'-hydroxyl groups are not efficiently capped after the coupling step, they will be available to react in the subsequent cycle, leading to an n-1 deletion. Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. |
Experimental Protocols
Protocol 1: Monitoring Coupling Efficiency via Trityl Cation Analysis
Objective: To quantitatively assess the stepwise coupling efficiency during RNA oligonucleotide synthesis.
Methodology:
-
Synthesizer Setup: Ensure the oligonucleotide synthesizer is equipped with an in-line UV-Vis detector set to measure absorbance at approximately 495 nm.
-
Synthesis Initiation: Begin the automated RNA synthesis protocol.
-
Deblocking Step: During each deblocking step, an acidic solution (e.g., 3% trichloroacetic acid in dichloromethane) is passed through the synthesis column. This cleaves the DMT group from the 5'-end of the newly added ribonucleotide.
-
Data Collection: The released DMT cation, which is orange, is carried by the solvent through the detector. The instrument's software records the absorbance peak of the trityl cation for each cycle.
-
Analysis: The integrated area of the absorbance peak is proportional to the amount of DMT cation released. A stable and high absorbance reading from cycle to cycle indicates consistently high coupling efficiency. A significant drop in absorbance for a particular cycle points to a failure in the coupling of that ribonucleotide.
Protocol 2: Synthesis and Purification of RNA Oligonucleotides using this compound
Objective: To synthesize and purify a target RNA oligonucleotide.
Methodology:
-
Solid-Phase Synthesis:
-
Perform the automated synthesis on a controlled pore glass (CPG) solid support using the desired synthesis scale.
-
For the coupling of this compound phosphoramidite, use an appropriate activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile) and a coupling time of at least 10-15 minutes.[18]
-
Follow the standard synthesis cycle of deblocking, coupling, capping, and oxidation for each nucleotide addition.
-
-
Cleavage and Deprotection:
-
After synthesis, treat the solid support with a solution of ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) (3:1 v/v) at 55°C for 2 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate (B84403) backbone.[19]
-
-
2'-O-TBDMS Deprotection:
-
Evaporate the ammonium hydroxide/ethanol solution.
-
Treat the residue with a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) at 65°C for 1.5 hours to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups.[19]
-
-
Purification:
-
Analysis:
Visualizations
Caption: Automated RNA oligonucleotide synthesis workflow.
Caption: Troubleshooting logic for low coupling efficiency.
References
- 1. 2'-TBDMS-G(ibu) Phosphoramidite CAS 147201-04-5, RNA Phosphoramidite C50H68N7O9PSi | Huaren [huarenscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Frequently asked questions - Oligonucleotides [eurogentec.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Quality Control Oligonucleotides Synthesis [biosyn.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. glenresearch.com [glenresearch.com]
- 19. Automated Solid-Phase Synthesis of RNA Oligonucleotides Containing a Non-bridging Phosphorodithioate Linkage via Phosphorothioamidites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 21. dash.harvard.edu [dash.harvard.edu]
Technical Support Center: Minimizing (n-1) Shortmers in Oligonucleotide Synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for minimizing the formation of (n-1) shortmers during solid-phase oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are (n-1) shortmers and why are they a critical impurity?
An (n-1) shortmer, or deletion mutant, is an oligonucleotide impurity that is missing one nucleotide from the target full-length sequence (n-mer). These impurities arise when a 5'-hydroxyl group on the growing oligonucleotide chain fails to react during a coupling cycle but is not subsequently blocked or "capped".[1][2] This uncapped failure sequence can then participate in the next coupling cycle, leading to a final product that is one base shorter than intended.[1][3]
These shortmers are particularly problematic because their physical and chemical properties are very similar to the full-length product, making them difficult to remove during purification.[1][4] Their presence can compromise the specificity, efficacy, and safety of oligonucleotide-based therapeutics and diagnostics.[1]
Q2: What is the primary cause of (n-1) shortmer formation?
The formation of (n-1) shortmers is a direct consequence of two sequential failures in the synthesis cycle:
-
Incomplete Coupling: The intended phosphoramidite (B1245037) monomer fails to couple to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2]
-
Inefficient Capping: The subsequent capping step fails to acetylate and thus block the unreacted 5'-hydroxyl group.[1][5]
If the coupling efficiency is high, the formation of failure sequences is minimized. However, even with high coupling efficiency, an inefficient capping step can lead to the formation of significant (n-1) impurities.[4]
Troubleshooting Guide
Q3: My analysis shows high levels of (n-1) shortmers. Where should I start troubleshooting?
High levels of (n-1) shortmers point to issues with either the coupling or capping steps of your synthesis cycle. A systematic approach is required to identify the root cause. The flowchart below outlines a logical troubleshooting workflow.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis of Oligonucleotides Synthesized with 5'-O-DMT-ibu-rG
For Researchers, Scientists, and Drug Development Professionals
The purity and yield of synthetic oligonucleotides are critical for their therapeutic and research applications. The choice of protecting groups for the nucleobases during solid-phase synthesis significantly impacts these parameters. This guide provides an objective comparison of the performance of oligonucleotides synthesized using the 5'-O-DMT-N2-isobutyryl-guanosine (5'-O-DMT-ibu-rG) phosphoramidite (B1245037) with those synthesized using other common protecting groups, supported by experimental data and detailed analytical protocols.
Introduction to Protecting Groups in Oligonucleotide Synthesis
Solid-phase oligonucleotide synthesis relies on the sequential addition of phosphoramidite building blocks to a growing chain on a solid support. To ensure the correct sequence is assembled, the exocyclic amino groups of adenosine (B11128) (A), guanosine (B1672433) (G), and cytidine (B196190) (C) must be protected. The choice of these protecting groups is crucial as they must be stable throughout the synthesis cycles and be removed efficiently during the final deprotection step to yield the desired full-length oligonucleotide.
For guanosine, the isobutyryl (ibu) group is a widely used protecting group. An alternative, the dimethylformamidine (dmf) group, is also commonly employed. The selection between these can influence the incidence of side reactions, deprotection efficiency, and ultimately, the purity profile of the crude oligonucleotide product.
Comparative HPLC Analysis
High-Performance Liquid Chromatography (HPLC), particularly Ion-Pair Reversed-Phase (IP-RP) HPLC, is the gold standard for the analysis and purification of synthetic oligonucleotides. This technique separates oligonucleotides based on their hydrophobicity and charge, allowing for the resolution of the full-length product from failure sequences (n-1, n-2, etc.) and other synthesis-related impurities.
Key Observations from Literature:
-
Deprotection Kinetics: The dmf group is known to be more labile than the ibu group. Complete removal of the dmf group can be achieved in as little as 2 hours at room temperature, whereas the ibu group may require up to 8 hours under the same conditions. However, under standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for over 6 hours), both protecting groups are expected to be completely removed. The rate-determining step in oligonucleotide deprotection is often the removal of the guanine (B1146940) protecting group.
-
Side Reactions and Purity: A significant side reaction during oligonucleotide synthesis is depurination, the cleavage of the glycosidic bond between the purine (B94841) base and the sugar. The dmf protecting group on guanosine is electron-donating, which helps to mitigate depurination, a crucial factor in the synthesis of long oligonucleotides. Conversely, one study noted the appearance of an extra peak in the HPLC chromatogram of an oligonucleotide synthesized with a dmf-protected monomer, suggesting potential lability and side reactions under certain conditions. Incomplete removal of the protecting group can lead to impurities that might be challenging to detect by chromatography alone but can be identified by mass spectrometry.
Table 1: Qualitative Comparison of ibu-rG and dmf-rG Protecting Groups
| Feature | This compound | Alternative (e.g., 5'-O-DMT-dmf-rG) |
| Deprotection Rate | Slower | Faster |
| Stability during Synthesis | Generally stable | Potentially more labile under acidic conditions |
| Protection against Depurination | Standard protection | Enhanced protection |
| Potential for Side Products | Lower potential for deprotection-related side products | Potential for side products if deprotection is not optimized |
| Commercial Availability | Widely available for RNA synthesis | Widely available |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an RNA Oligonucleotide
This protocol outlines the general steps for the synthesis of an RNA oligonucleotide using a standard automated DNA/RNA synthesizer.
-
Support Preparation: A solid support (e.g., controlled pore glass - CPG) functionalized with the first nucleoside of the sequence is packed into a synthesis column.
-
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-DMT (Dimethoxytrityl) group is removed from the support-bound nucleoside using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. The resulting orange-colored trityl cation can be monitored to assess coupling efficiency.
-
Coupling: The next phosphoramidite monomer (e.g., this compound-CE phosphoramidite) is activated with a suitable activator (e.g., 5-ethylthio-1H-tetrazole) and delivered to the column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.
-
-
Repeat: The synthesis cycle is repeated until the desired sequence is assembled.
-
Final Deblocking: The terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
Protocol 2: Cleavage and Deprotection
-
Cleavage from Support: The synthesis column is treated with a cleavage solution, typically concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (B109427) (AMA), to cleave the oligonucleotide from the solid support.
-
Base and Phosphate Deprotection: The collected solution containing the oligonucleotide is heated (e.g., at 55°C) for a specified duration (typically 8-16 hours for standard protecting groups) to remove the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone. For oligonucleotides synthesized with ibu-rG, ensuring complete deprotection may require the longer end of this time range.
-
2'-O-TBDMS Deprotection (for RNA): The 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups are removed by treatment with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).
-
Sample Preparation for HPLC: The deprotected oligonucleotide solution is typically dried down and reconstituted in a suitable buffer for HPLC analysis.
Protocol 3: Ion-Pair Reversed-Phase HPLC Analysis
This protocol describes a general method for the analysis of crude oligonucleotide samples.
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.
-
Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18, C8).
-
Mobile Phase A: An aqueous solution of an ion-pairing agent and a buffer, for example, 100 mM hexafluoroisopropanol (HFIP) and 8.6 mM triethylamine (TEA) in water.
-
Mobile Phase B: The organic modifier, typically methanol (B129727) or acetonitrile, containing the same concentration of the ion-pairing agent and buffer.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides. The specific gradient profile will depend on the length and sequence of the oligonucleotide.
-
Detection: UV absorbance is monitored at 260 nm.
-
Temperature: The column temperature is typically maintained at an elevated level (e.g., 50-60°C) to denature any secondary structures of the oligonucleotide.
Visualizations
Caption: Workflow for oligonucleotide synthesis, deprotection, and analysis.
Caption: Logical flow of HPLC analysis for synthetic oligonucleotides.
Conclusion
The selection of the N2-protecting group for guanosine is a critical parameter in the synthesis of high-purity oligonucleotides. While the isobutyryl (ibu) group represents a robust and widely used option, alternatives like dimethylformamidine (dmf) offer advantages in terms of faster deprotection and enhanced stability against depurination, which is particularly beneficial for the synthesis of longer sequences. However, the increased lability of the dmf group may necessitate more careful optimization of synthesis and deprotection conditions to avoid the formation of side products.
Ultimately, the choice between this compound and other protected guanosine phosphoramidites will depend on the specific requirements of the oligonucleotide being synthesized, including its length, sequence, and intended application, as well as the deprotection and purification strategies employed. For routine synthesis of standard-length oligonucleotides, this compound provides a reliable and effective solution. For more challenging syntheses, a careful evaluation of the trade-offs between different protecting group strategies is warranted.
Lability of N2-ibu versus N2-dmf Protecting Groups for Guanosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the exocyclic amine of guanosine (B1672433) is a critical consideration in the synthesis of oligonucleotides and nucleoside-based therapeutics. The stability of this group during synthesis and the ease and specificity of its removal during deprotection are paramount to achieving high yield and purity of the final product. This guide provides an objective comparison of two commonly used N2-protecting groups for guanosine: isobutyryl (ibu) and dimethylformamidine (dmf), with a focus on their relative lability, supported by experimental data.
Comparative Lability: N2-ibu vs. N2-dmf
The N2-dmf group is generally considered to be more labile than the N2-ibu group under basic conditions. This difference in lability allows for more flexible deprotection strategies, particularly when sensitive moieties are present in the molecule. The faster deprotection of the dmf group can be advantageous in minimizing exposure of the target molecule to harsh basic conditions, thereby reducing the potential for side reactions and degradation.
Deprotection Times with Concentrated Ammonium (B1175870) Hydroxide (B78521):
| Protecting Group | Room Temperature | 55°C | 65°C |
| N2-isobutyryl (ibu) | 36 hours[1] | 16 hours[1] | 8 hours[1] |
| N2-dimethylformamidine (dmf) | 16 hours[1] | 4 hours[1] | 2 hours[1] |
Table 1: Comparison of deprotection times for N2-ibu- and N2-dmf-protected deoxyguanosine using concentrated ammonium hydroxide.
A study comparing the deprotection of protected 2-aminopurine-2'-deoxyriboside also demonstrated the higher lability of the dmf group. With concentrated ammonia (B1221849) at room temperature, the dmf group was completely removed in 2 hours, whereas the ibu group required 8 hours for complete removal.[2]
For rapid deprotection, a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be employed. Under these "UltraFAST" conditions, both N2-ibu and N2-dmf protecting groups on deoxyguanosine can be cleaved in as little as 5-10 minutes at 65°C.[1][3][4]
Experimental Protocols
The following are representative protocols for the deprotection of N2-ibu and N2-dmf groups from guanosine in the context of oligonucleotide synthesis.
Protocol 1: Deprotection of N2-isobutyryl-deoxyguanosine (dG-ibu) with Concentrated Ammonium Hydroxide
-
Reagent Preparation: Prepare a solution of concentrated ammonium hydroxide (28-30%).
-
Reaction Setup: To the solid support-bound oligonucleotide or the protected guanosine derivative, add the concentrated ammonium hydroxide solution.
-
Incubation: Seal the reaction vessel and incubate at the desired temperature:
-
Work-up: After the incubation period, cool the reaction mixture to room temperature. Evaporate the ammonium hydroxide solution under reduced pressure. The resulting residue contains the deprotected guanosine or oligonucleotide.
Protocol 2: Deprotection of N2-dimethylformamidine-deoxyguanosine (dG-dmf) with Concentrated Ammonium Hydroxide
-
Reagent Preparation: Prepare a solution of concentrated ammonium hydroxide (28-30%).
-
Reaction Setup: To the solid support-bound oligonucleotide or the protected guanosine derivative, add the concentrated ammonium hydroxide solution.
-
Incubation: Seal the reaction vessel and incubate at the desired temperature:
-
Work-up: After the incubation period, cool the reaction mixture to room temperature. Evaporate the ammonium hydroxide solution under reduced pressure. The resulting residue contains the deprotected guanosine or oligonucleotide.
Protocol 3: UltraFAST Deprotection of dG-ibu or dG-dmf with AMA
-
Reagent Preparation: Prepare the AMA reagent by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Reaction Setup: To the solid support-bound oligonucleotide, add the AMA solution.
-
Incubation: Seal the reaction vessel and heat at 65°C for 5-10 minutes.[1][3][4]
-
Work-up: After incubation, cool the reaction vessel. Evaporate the AMA solution under reduced pressure to obtain the deprotected oligonucleotide.
Logical Workflow for Protecting Group Selection and Deprotection
The choice between N2-ibu and N2-dmf protecting groups depends on the specific requirements of the synthetic strategy, particularly the presence of other sensitive functional groups and the desired deprotection conditions. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Workflow for selecting and deprotecting N2-guanosine groups.
References
The Strategic Advantage of 5'-O-DMT-ibu-rG in Therapeutic Oligonucleotide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of phosphoramidites is a critical decision in the synthesis of therapeutic oligonucleotides. The purity, yield, and ultimately the efficacy and safety of the final drug product are directly influenced by these fundamental building blocks. This guide provides a comprehensive comparison of 5'-O-DMT-N2-isobutyryl-guanosine-3'-CE phosphoramidite (B1245037) (5'-O-DMT-ibu-rG) with its common alternatives, focusing on its advantages in the context of therapeutic applications.
The isobutyryl (ibu) protecting group for the N2 position of guanosine (B1672433) offers a balanced approach to stability and deprotection kinetics, which is crucial for the synthesis of high-quality therapeutic RNA oligonucleotides. This guide will delve into the performance of this compound in comparison to alternatives bearing dimethylformamidine (dmf) and benzoyl (Bz) protecting groups, supported by available data and detailed experimental protocols.
Performance Comparison of Guanosine Phosphoramidites
The choice of the N2-protecting group for guanosine phosphoramidites significantly impacts the efficiency of synthesis and the purity of the final oligonucleotide. The following table summarizes the key performance parameters of this compound and its common alternatives.
| Performance Parameter | This compound | 5'-O-DMT-dmf-rG | 5'-O-DMT-Bz-rG |
| Coupling Efficiency | Typically >99% | Typically >99% | Typically >99% |
| Deprotection Rate | Intermediate | Fast (approx. 4x faster than ibu)[1] | Slow |
| Deprotection Conditions | Standard (e.g., AMA at room temp. or NH4OH at 55°C) | Mild (e.g., NH4OH at room temp.) | Harsher/Longer (e.g., extended heating in NH4OH) |
| Key Advantage | Robust and reliable, good balance of stability and lability. | Rapid deprotection, suitable for sensitive oligonucleotides. | High stability during synthesis. |
| Potential Disadvantage | Slower deprotection than dmf. | Potential for modification of other bases if deprotection is not optimized. | Harsh deprotection can damage sensitive modifications. |
| Primary Application | Broadly applicable for therapeutic RNA synthesis. | Synthesis of oligonucleotides with labile modifications. | Standard DNA and some RNA synthesis. |
Experimental Protocols
To ensure an objective comparison of different phosphoramidites, standardized experimental protocols are essential. Below are detailed methodologies for key experiments in oligonucleotide synthesis and analysis.
Protocol 1: Solid-Phase RNA Oligonucleotide Synthesis
This protocol describes a standard automated solid-phase synthesis cycle for RNA oligonucleotides.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
5'-O-DMT-N-protected-2'-O-TBDMS-ribonucleoside-3'-CE phosphoramidites (A, C, G, U) (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M 5-Ethylthiotetrazole (ETT) in anhydrous acetonitrile)
-
Capping solution A (Acetic anhydride/Pyridine/THF)
-
Capping solution B (16% N-Methylimidazole/THF)
-
Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure: The synthesis is performed in a cyclical manner with the following steps for each nucleotide addition[2]:
-
Deblocking (Detritylation): The 5'-DMT group is removed from the support-bound nucleoside by treating with the deblocking solution.
-
Coupling: The phosphoramidite and activator solutions are delivered to the synthesis column to couple the next base to the growing chain.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated by treatment with capping solutions A and B to prevent the formation of deletion-mutant oligonucleotides.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizer solution.
-
This cycle is repeated until the desired sequence is synthesized.
Protocol 2: Oligonucleotide Cleavage and Deprotection
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cleavage and Base Deprotection: The solid support is treated with AMA solution at room temperature for 2 hours (or as recommended for the specific protecting groups). This cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups.
-
2'-O-TBDMS Deprotection: After evaporation of the AMA solution, the oligonucleotide pellet is resuspended in TEA·3HF/DMF (or DMSO) and heated at 65°C for 2.5 hours to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups.
-
The deprotected oligonucleotide is then precipitated and washed.
Protocol 3: HPLC Purification and LC-MS Analysis of Oligonucleotides
Objective: To purify the full-length oligonucleotide and analyze its purity and identity.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase HPLC column (e.g., C18)
-
Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile/water
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
HPLC Purification Procedure:
-
The crude, deprotected oligonucleotide is dissolved in Mobile Phase A.
-
The sample is injected onto the HPLC system.
-
A gradient of Mobile Phase B is used to elute the oligonucleotides, with the full-length, DMT-on product eluting last due to its hydrophobicity.
-
The fraction corresponding to the full-length product is collected.
-
The collected fraction is detritylated using 80% acetic acid, and the final product is desalted.
LC-MS Analysis Procedure:
-
A small aliquot of the purified oligonucleotide is injected into the LC-MS system.
-
Separation is performed using a similar reverse-phase gradient.
-
The mass spectrometer is set to acquire data in negative ion mode to detect the mass of the full-length oligonucleotide and any impurities.
Signaling Pathways and Therapeutic Action
Therapeutic oligonucleotides, such as small interfering RNAs (siRNAs), function by interacting with the cellular RNA interference (RNAi) machinery to silence the expression of specific genes. The high purity of oligonucleotides synthesized using this compound is critical for their proper function and to minimize off-target effects.
Conclusion
The selection of this compound for therapeutic oligonucleotide synthesis presents a robust and well-balanced option for researchers and drug developers. Its intermediate deprotection rate minimizes the risk of base modification that can occur with more labile protecting groups, while still allowing for efficient deprotection under standard conditions. This leads to the synthesis of high-purity therapeutic oligonucleotides with reliable and reproducible results, a cornerstone for the development of safe and effective RNA-based therapies. While faster deprotecting groups like dmf have their place for particularly sensitive molecules, the reliability and proven track record of the isobutyryl group make this compound a strategic choice for mainstream therapeutic oligonucleotide manufacturing.
References
A Comparative Guide to the Characterization of Modified Oligonucleotides by MALDI-TOF Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of modified oligonucleotides is paramount. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with alternative methods, supported by experimental data, to aid in the selection of the most appropriate analytical technique.
The therapeutic and diagnostic potential of modified oligonucleotides, such as antisense oligonucleotides, small interfering RNAs (siRNAs), and fluorescently labeled probes, has driven the need for robust analytical methods to ensure their identity, purity, and stability. MALDI-TOF mass spectrometry has emerged as a powerful tool for this purpose, offering a unique combination of speed, sensitivity, and accuracy. This guide delves into the performance of MALDI-TOF MS in the analysis of these complex biomolecules, presenting a comparative analysis with Electrospray Ionization (ESI) mass spectrometry, a widely used alternative.
Performance Comparison: MALDI-TOF MS vs. ESI-MS
Both MALDI-TOF MS and ESI-MS are valuable techniques for oligonucleotide analysis, each with its own set of advantages and limitations. The choice between the two often depends on the specific characteristics of the oligonucleotide and the analytical goals.
| Feature | MALDI-TOF Mass Spectrometry | Electrospray Ionization (ESI) Mass Spectrometry |
| Principle | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. Ions are separated based on their time-of-flight in a vacuum tube. | The sample is introduced as a fine spray into an electric field, leading to the formation of multiply charged ions. These ions are then analyzed by a mass analyzer (e.g., quadrupole, ion trap, or TOF). |
| Throughput | High throughput is a key advantage, making it well-suited for screening large numbers of samples.[1] | Generally lower throughput compared to MALDI-TOF MS.[1] |
| Mass Range | Capable of analyzing compounds with molecular weights exceeding 300,000 Da.[2] | Effective upper limit is around 100,000 Da.[2] |
| Mass Accuracy | Typically provides mass accuracy within ± 0.2% for oligonucleotides up to 50 bases.[3] For shorter oligonucleotides, accuracy can be within 0.16 Da (approximately 44 ppm).[4] | Generally offers higher mass accuracy, often ≤0.02% for oligonucleotides over a wide range of lengths (20-120 bases).[3] |
| Resolution | Resolution can be limited, especially for oligonucleotides below 600 Da due to matrix interference.[2] It also decreases for oligonucleotides longer than 50 bases.[3] | Maintains high resolution over a broad mass range.[3] |
| Sensitivity | High sensitivity, with detection limits in the range of 100 fmol to 2 pmol.[2] For some modified oligonucleotides, the limit of detection can be as low as 0.25 pmol.[5] | Also very sensitive, with a typical range of 250 fmol to 10 pmol.[2] |
| Tolerance to Salts | Less tolerant to salts and other impurities, which can suppress ionization and reduce data quality.[2] | More tolerant to the presence of salts and buffers, although high concentrations can still cause ion suppression.[2] |
| Analysis of Long Oligonucleotides | Not particularly effective for analyzing oligonucleotides longer than 50-60 bases due to decreased ionization efficiency and resolution.[1][3] | A significant advantage is its ability to effectively analyze long oligonucleotides, up to and beyond 120 bases.[3] |
| Analysis of Fragile Modifications | The laser used for ionization can potentially cause fragmentation of labile or photosensitive modifications.[1] | The softer ionization process is generally better suited for the analysis of fragile and photosensitive modifications. |
Characterization of Specific Modified Oligonucleotides by MALDI-TOF MS
MALDI-TOF MS has been successfully applied to the analysis of various types of modified oligonucleotides, providing valuable information on their integrity and modification status.
| Modified Oligonucleotide Type | Performance of MALDI-TOF MS |
| Phosphorothioates (PS) | MALDI-TOF MS can be used for the rapid sequencing of phosphorothioate (B77711) oligonucleotides, often after a chemical conversion step.[6] It can effectively detect the presence of the sulfur modification and identify oxidation byproducts, which result in a mass decrease of 16 Da per oxidation event.[7] Delayed extraction MALDI-TOF MS provides sufficient resolution to distinguish these oxidized species.[7] A study detected a 22 bp-long phosphorothioated oligonucleotide from horse plasma at a concentration of 500 pmol in 1 ml.[8][9] |
| siRNA | MALDI-TOF MS is a rapid and convenient tool for identifying the most vulnerable cleavage sites in siRNA duplexes when exposed to serum, aiding in the design of more stable therapeutic candidates.[10] It can be used to monitor siRNA degradation over time and has been shown to be a fast and reliable method for the quality control of synthetic siRNA, including the assessment of duplex formation.[11] |
| Fluorescently Labeled Probes | MALDI-TOF MS is used to confirm the successful incorporation of fluorescent dyes into oligonucleotides.[12] However, care must be taken as some fluorescent modifications can be photosensitive and may be affected by the laser, making ESI-MS a potentially better choice for certain labile dyes.[1] |
Experimental Protocols
General Workflow for MALDI-TOF MS Analysis of Modified Oligonucleotides
Detailed Methodologies
Sample Preparation for Phosphorothioate Oligonucleotides:
-
Desalting: It is crucial to remove metal adducts (e.g., Na+, K+) that can hinder analysis. Micropipette tips packed with C18 reversed-phase material are effective for purification.[13]
-
Matrix Selection: 3-hydroxypicolinic acid (3-HPA) is a commonly used matrix for oligonucleotide analysis.[3] A typical matrix solution is prepared by dissolving 3-HPA in a 50:50 mixture of acetonitrile (B52724) and water.
-
Co-crystallization: Mix the desalted phosphorothioate oligonucleotide sample with the matrix solution.
-
Spotting: Apply a small volume (e.g., 0.5 µL) of the mixture onto the MALDI target plate and allow it to air dry at room temperature.
Analysis of siRNA Degradation in Serum:
-
Incubation: Incubate the siRNA duplex (e.g., 50 µM) with serum (e.g., 10% mouse serum) at room temperature for the desired time points (e.g., 1 hour to 5 days).
-
Sample Cleanup: Desalt the samples to remove serum components and salts that interfere with MALDI-TOF MS analysis.
-
MALDI-TOF MS Analysis: Analyze the samples using a suitable matrix to identify the cleavage products. This technique allows for the identification of vulnerable cleavage sites within the siRNA sequence.[10]
Choosing the Right Technique: A Decision Guide
The selection of an appropriate mass spectrometry technique is critical for obtaining high-quality data. The following diagram illustrates a decision-making process based on key characteristics of the modified oligonucleotide and the analytical requirements.
References
- 1. metabion.com [metabion.com]
- 2. web.colby.edu [web.colby.edu]
- 3. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 4. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. analusis.edpsciences.org [analusis.edpsciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Sequence determination of phosphorothioated oligonucleotides using MALDI-TOF mass spectrometry for controlling gene doping in equestrian sports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MALDI-TOF mass spectral analysis of siRNA degradation in serum confirms an RNAse A-like activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection and relative quantification of siRNA double strands by MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study on methods of optimal sample preparation for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Verifying Sequence Fidelity of RNA Synthesized with 5'-O-DMT-ibu-rG: A Comparative Guide
The fidelity of synthetic RNA is paramount for its application in research, diagnostics, and therapeutics. The choice of protecting groups for the nucleoside phosphoramidites used in solid-phase synthesis plays a crucial role in the final purity and sequence accuracy of the RNA oligonucleotide. This guide provides a comparative analysis of RNA synthesized using the common 5'-O-DMT-isobutyryl-rG (ibu-rG) phosphoramidite (B1245037) versus alternative guanosine (B1672433) protection strategies. We present a summary of qualitative and quantitative data, detailed experimental protocols for sequence fidelity verification, and a visual workflow to guide researchers.
Comparison of Guanosine Protecting Groups in RNA Synthesis
The isobutyryl (ibu) group is a standard protecting group for the exocyclic amine of guanosine in RNA synthesis. However, alternative protecting groups such as dimethylformamidine (dmf) and acetyl (Ac) are also utilized, each with distinct chemical properties that can influence the efficiency of synthesis and deprotection, and ultimately, the fidelity of the final RNA product.
While direct head-to-head quantitative comparisons of error rates for different guanosine protecting groups in RNA synthesis are not extensively published, the choice of protecting group is known to affect the lability and potential for side reactions during synthesis and deprotection. The dimethylformamidine (dmf) protecting group is known to be more labile than the isobutyryl (ibu) group.[1] This increased lability allows for faster deprotection times, often using milder basic conditions, which can be advantageous for sensitive RNA sequences or those containing base-labile modifications.[2][3]
The trade-off for this increased lability is the potential for premature removal during the synthesis cycles, which could lead to undesired side reactions and an increase in sequence errors. Conversely, the more robust ibu group offers greater stability during synthesis but requires harsher or longer deprotection conditions to ensure its complete removal. Incomplete removal of the ibu group can lead to adducts that affect the biological activity of the RNA.
The choice between ibu-rG and dmf-rG often depends on the specific requirements of the RNA sequence being synthesized, including its length, complexity, and the presence of other sensitive modifications. For longer RNA sequences, higher coupling efficiencies are critical, and the stability of the protecting groups throughout the synthesis cycles becomes a more significant factor.[4]
Table 1: Comparison of Guanosine Protecting Groups for RNA Synthesis
| Feature | 5'-O-DMT-ibu-rG | 5'-O-DMT-dmf-rG | 5'-O-DMT-Ac-rG |
| Protecting Group | Isobutyryl (ibu) | Dimethylformamidine (dmf) | Acetyl (Ac) |
| Relative Lability | Less labile | More labile | More labile |
| Deprotection Conditions | Standard to moderately strong basic conditions (e.g., ammonium (B1175870) hydroxide/methylamine (AMA) at elevated temperatures) | Milder basic conditions, faster deprotection times (e.g., AMA at room temperature or for shorter durations at elevated temperatures)[1][3] | Compatible with fast deprotection protocols |
| Potential Advantages | Higher stability during synthesis, potentially leading to fewer synthesis-related errors for standard oligonucleotides. | Faster deprotection, suitable for sensitive RNA sequences and high-throughput synthesis.[2] | Enables rapid deprotection protocols. |
| Potential Disadvantages | Requires longer or harsher deprotection, which can be detrimental to sensitive modifications. | Potential for premature deprotection during synthesis, which may lead to side reactions and errors. | May be too labile for very long synthesis protocols. |
Table 2: General Error Rates in Oligonucleotide Synthesis
While specific comparative data for guanosine protecting groups in RNA synthesis is limited, data from leading manufacturers for DNA synthesis provides a benchmark for expected fidelity from modern phosphoramidite chemistry. It is important to note that RNA synthesis is generally considered to be more challenging than DNA synthesis, and error rates may be slightly higher.
| Synthesis Platform/Product | Reported Error Rate | Reference |
| GeneArt™ High-Q Strings™ DNA Fragments | <1 error in 10,000 bp | [5] |
| gBlocks™ HiFi Gene Fragments | Median error rate of 1:12,000 | [6] |
| General Oligonucleotide Synthesis | Deletions are a common error type, and error rates can be influenced by synthesis cycle efficiency. | [7] |
Experimental Protocols for Verifying RNA Sequence Fidelity
A multi-pronged approach is recommended to accurately assess the sequence fidelity of synthetic RNA. This typically involves a combination of chromatographic, mass spectrometric, and sequencing-based methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of synthetic RNA, capable of separating the full-length product from shorter failure sequences (n-1, n-2, etc.) and other impurities.
Protocol: Ion-Pair Reversed-Phase (IP-RP) HPLC
-
Sample Preparation: Resuspend the purified RNA oligonucleotide in RNase-free water to a final concentration of 10-20 µM.
-
HPLC System: Use a high-performance liquid chromatography system equipped with a UV detector and a C18 reversed-phase column suitable for oligonucleotide analysis.
-
Mobile Phases:
-
Buffer A: 100 mM Triethylammonium acetate (B1210297) (TEAA), pH 7.0, in RNase-free water.
-
Buffer B: 100 mM TEAA, pH 7.0, in 50% acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% Buffer B
-
5-25 min: 5-65% Buffer B (linear gradient)
-
25-30 min: 65-100% Buffer B
-
30-35 min: 100% Buffer B
-
35-40 min: 100-5% Buffer B
-
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: The main peak corresponds to the full-length RNA product. The presence of earlier eluting peaks typically indicates shorter failure sequences. Purity is calculated as the area of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the synthetic RNA, allowing for the confirmation of its identity and the detection of deletions, insertions, and other modifications.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Desalt the RNA sample using an appropriate method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography) to remove salt adducts that can interfere with mass analysis. Resuspend in an MS-compatible buffer (e.g., 10 mM ammonium acetate in RNase-free water).
-
Mass Spectrometer: Infuse the sample into an electrospray ionization mass spectrometer capable of high-resolution analysis (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire data in negative ion mode.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the RNA. Compare the measured mass to the theoretical mass of the expected sequence. Deviations from the expected mass can indicate sequence errors (e.g., a deletion will result in a mass decrease corresponding to the missing nucleotide).
Next-Generation Sequencing (NGS)
For a comprehensive and quantitative analysis of sequence fidelity, particularly for complex RNA pools or long oligonucleotides, next-generation sequencing is the method of choice.
Protocol: NGS-Based Fidelity Assessment
-
Reverse Transcription: Convert the synthetic RNA into cDNA using a high-fidelity reverse transcriptase and a primer specific to the 3' end of the RNA sequence.
-
Adapter Ligation and PCR Amplification: Ligate sequencing adapters to the cDNA and perform a minimal number of PCR cycles with high-fidelity DNA polymerase to generate a sequencing library.
-
Sequencing: Sequence the library on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Align the sequencing reads to the expected reference sequence.
-
Calculate the frequency of different types of errors:
-
Substitutions: Mismatches compared to the reference sequence.
-
Deletions: Bases missing from the reads compared to the reference.
-
Insertions: Extra bases present in the reads compared to the reference.
-
-
This analysis provides a quantitative measure of the error rate at each position in the sequence.
-
Workflow for RNA Synthesis and Fidelity Verification
The following diagram illustrates the overall workflow from the selection of RNA synthesis chemistry to the final verification of sequence fidelity.
Caption: Workflow for RNA synthesis and sequence fidelity verification.
References
A Comparative Guide to Oligonucleotide Stability: The Role of N2-isobutyryl-guanosine and Alternatives
For researchers, scientists, and drug development professionals, the in vivo and in vitro stability of oligonucleotides is a paramount concern. Unmodified oligonucleotides are susceptible to rapid degradation by nucleases present in serum and within cells, severely limiting their therapeutic and diagnostic potential. To overcome this challenge, a variety of chemical modifications have been developed to enhance their resistance to enzymatic breakdown and improve their hybridization properties.
This guide provides a comparative analysis of common strategies used to stabilize oligonucleotides. It clarifies the role of N2-isobutyryl-guanosine, a reagent frequently encountered in synthesis, and contrasts it with true stability-enhancing modifications, providing experimental data and detailed protocols for assessing performance.
The Role of N2-isobutyryl-guanosine: A Protecting Group, Not a Stability Modification
It is a common misconception that N2-isobutyryl-guanosine is a modification designed to enhance the stability of the final oligonucleotide product. In reality, the isobutyryl group serves as a protecting group for the exocyclic N2 amine of guanine (B1146940) during the automated chemical synthesis process[1][2]. This protection prevents unwanted side reactions on the guanine base during the coupling of phosphoramidite (B1245037) monomers.
During the final step of synthesis, known as deprotection, the oligonucleotide is treated with a basic solution, typically aqueous ammonia[3]. This step removes the isobutyryl groups from guanine, benzoyl groups from adenine (B156593) and cytosine, and other protecting groups from the phosphate (B84403) backbone, yielding the final, functional oligonucleotide[1][3]. Therefore, the N2-isobutyryl modification is not present in the final product and does not contribute to its stability in biological applications.
Comparison of Key Stability-Enhancing Modifications
The primary strategies for enhancing oligonucleotide stability involve modifications to the phosphate backbone or the 2'-position of the ribose sugar. These changes provide resistance against nuclease degradation and can increase the thermal stability of the duplex formed with the target sequence. A summary of the most common and effective modifications is presented below.
| Modification Type | Mechanism of Action | Effect on Nuclease Resistance | Effect on Thermal Stability (ΔTm per modification vs. DNA/RNA) | Key Advantages & Disadvantages |
| Unmodified | Standard phosphodiester DNA/RNA. | Very Low: Rapidly degraded by endo- and exonucleases. Half-life in serum is often just minutes[4]. | Baseline | Advantage: Natural structure. Disadvantage: Poor stability limits most biological applications[5]. |
| Phosphorothioate (B77711) (PS) | A non-bridging oxygen in the phosphate backbone is replaced with sulfur[6]. This linkage is poorly recognized by many nucleases[6]. | High: Significantly extends serum half-life from minutes to many hours[4][7]. Confers resistance to both exonucleases and endonucleases[5]. | Decrease: Tm is slightly lowered by ~0.5 to 1.0°C per modification[8]. | Advantage: Excellent nuclease resistance, cost-effective. Disadvantage: Introduces a chiral center at phosphorus, can increase non-specific protein binding and may cause some toxicity at high doses[9]. |
| 2'-O-Methyl (2'-OMe) | A methyl group replaces the 2'-hydroxyl group on the ribose sugar. This provides steric hindrance to nucleases[10]. | High: Offers substantial protection against nuclease degradation[5]. The combination of 2'-OMe and PS modifications provides excellent stability[11]. | Increase: Tm increases by ~1.5 to 1.9°C[11][12]. | Advantage: Increases both nuclease resistance and binding affinity, reduced toxicity compared to PS[11]. Disadvantage: Does not support RNase H activity. |
| 2'-O-Methoxyethyl (2'-MOE) | A methoxyethyl group replaces the 2'-hydroxyl group, providing significant steric bulk[9]. | Very High: Offers superior nuclease resistance, often greater than 2'-OMe[13][14]. | Increase: Tm increases by ~0.9 to 1.7°C[13][14]. | Advantage: Excellent stability and high binding affinity. Used in several approved ASO drugs[15]. Disadvantage: Does not support RNase H activity; more expensive than 2'-OMe. |
| 2'-Fluoro (2'-F) | A fluorine atom replaces the 2'-hydroxyl group. The high electronegativity of fluorine locks the sugar into a nuclease-resistant conformation[9]. | High: Provides strong nuclease resistance, especially when combined with PS linkages[7][16]. | Increase: Tm increases significantly, by ~1.8 to 2.5°C[13][16]. | Advantage: High binding affinity and good nuclease resistance. Can support both RNase H and RISC activity in some contexts[7]. Disadvantage: May have a distinct toxicity profile[7]. |
| Locked Nucleic Acid (LNA) | A methylene (B1212753) bridge connects the 2'-oxygen to the 4'-carbon of the ribose, "locking" it into a rigid A-form conformation. | Exceptional: The locked structure provides outstanding resistance to nuclease degradation[17]. | Very High Increase: Tm increases dramatically, by ~2 to 8°C per modification. | Advantage: Unparalleled binding affinity and stability[14][17]. Disadvantage: Can have very high affinity, which may reduce potency if product release is required[14]. Highest cost. |
Experimental Protocols
Objective assessment of oligonucleotide stability is crucial for selecting the optimal modification strategy. The two most common and informative assays are the serum stability assay, which measures resistance to nuclease degradation, and thermal melting analysis, which determines duplex stability.
Serum Stability Assay using Polyacrylamide Gel Electrophoresis (PAGE)
This protocol provides a method to qualitatively and quantitatively assess the degradation of an oligonucleotide over time in the presence of serum, which contains a complex mixture of nucleases.
Materials:
-
Modified and unmodified control oligonucleotides (resuspended in nuclease-free water).
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Phosphate-Buffered Saline (PBS), nuclease-free.
-
2X Proteinase K Stop Solution (e.g., 20 mM EDTA, 2% SDS, 2 mg/mL Proteinase K).
-
2X Gel Loading Buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue).
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M Urea) and TBE running buffer.
-
Nucleic acid stain (e.g., SYBR Gold).
-
Gel imaging system.
Procedure:
-
Reaction Setup: For each oligonucleotide to be tested, prepare a master mix. In a typical 100 µL reaction, combine 50 µL of FBS and 40 µL of PBS.
-
Initiation: Add 10 µL of the oligonucleotide stock (e.g., 20 µM) to the master mix to achieve a final concentration of 2 µM. Vortex briefly and immediately take the "0-minute" time point aliquot.
-
Incubation: Incubate the master reaction tube at 37°C.
-
Time Points: At specified time points (e.g., 0 min, 15 min, 1 hr, 4 hr, 8 hr, 24 hr), withdraw a 10 µL aliquot of the reaction.
-
Enzyme Inactivation: Immediately mix the 10 µL aliquot with 10 µL of Proteinase K Stop Solution. Incubate at 55°C for 20 minutes to digest nucleases. This is a critical step to prevent further degradation.
-
Sample Preparation: After the Proteinase K treatment, add 20 µL of 2X Gel Loading Buffer to each sample. Heat at 95°C for 5 minutes to denature.
-
PAGE Analysis: Load the samples onto the denaturing polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Visualization and Quantification: Stain the gel with a nucleic acid stain and visualize using a gel imaging system. Quantify the band intensity for the full-length, intact oligonucleotide at each time point.
-
Data Analysis: Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-minute sample. The half-life (t½) can be determined by plotting the percentage of intact oligonucleotide versus time.
Thermal Melting (Tm) Analysis
This protocol determines the melting temperature (Tm) of an oligonucleotide duplex, which is the temperature at which 50% of the duplex dissociates into single strands. A higher Tm indicates greater thermodynamic stability. This is typically measured by monitoring the change in UV absorbance at 260 nm as a function of temperature.
Materials:
-
Modified oligonucleotide and its exact complement.
-
Melting Buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0).
-
UV-Vis spectrophotometer equipped with a Peltier temperature controller and multi-cell holder.
-
Quartz cuvettes.
Procedure:
-
Oligonucleotide Annealing: Prepare a solution containing the oligonucleotide and its complementary strand at an equimolar concentration (e.g., 1-2 µM each) in the melting buffer.
-
Duplex Formation: Heat the solution to 95°C for 5 minutes to ensure all strands are dissociated. Then, allow the solution to cool slowly to room temperature over at least 1 hour to facilitate proper duplex annealing.
-
Spectrophotometer Setup: Place the annealed sample in a quartz cuvette inside the spectrophotometer. Set the instrument to monitor absorbance at 260 nm.
-
Melting Curve Generation: Program the temperature controller to slowly increase the temperature from a starting point (e.g., 20°C) to a final point (e.g., 95°C) at a controlled ramp rate (e.g., 0.5°C or 1.0°C per minute). Absorbance readings should be taken at regular intervals (e.g., every 0.5°C).
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature. This will generate a sigmoidal "melting curve." The absorbance increases as the duplex "melts" into single strands (hyperchromic effect).
-
Calculate the first derivative of the melting curve (dA/dT vs. T). The peak of the first derivative plot corresponds to the Tm.
-
Alternatively, the Tm can be identified as the temperature at the midpoint of the transition between the lower (duplex) and upper (single-stranded) baselines on the sigmoidal curve.
-
Visualization of Nuclease Resistance Mechanisms
Different chemical modifications protect oligonucleotides from nuclease degradation through distinct mechanisms, primarily by sterically hindering the enzyme's access to the phosphodiester backbone or by replacing the susceptible chemical linkage altogether.
References
- 1. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
- 2. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. benchchem.com [benchchem.com]
- 5. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. academic.oup.com [academic.oup.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. synoligo.com [synoligo.com]
- 10. benchchem.com [benchchem.com]
- 11. 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
- 14. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 5'-O-DMT-ibu-rG: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5'-O-DMT-ibu-rG, a modified nucleoside utilized in DNA and RNA synthesis. Adherence to these protocols is critical due to the compound's inherent hazardous properties.
Understanding the Hazard Profile of this compound
This compound is classified as a hazardous substance. A thorough understanding of its specific risks is the first step in safe handling and disposal. The hazard information is summarized in the table below, based on available Safety Data Sheets (SDS).
| Hazard Classification | GHS Hazard Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[2] |
Due to its classification, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discarded down the drain or in regular solid waste.
Experimental Protocols for Disposal
The following protocols provide a detailed methodology for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Engineering Controls: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat is required to protect from spills.
-
Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place any solid this compound waste, including empty original containers and contaminated items (e.g., weigh boats, pipette tips, gloves), into a designated, sealable, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible mixtures can lead to dangerous reactions.
-
3. Labeling and Storage of Hazardous Waste:
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and a clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard"). Follow your institution's specific labeling requirements.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials. This area should have secondary containment to prevent the spread of any potential leaks.
4. Final Disposal:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in scientific research.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5'-O-DMT-ibu-rG
Essential safety protocols and logistical plans are critical for laboratories handling chemically modified nucleosides like 5'-O-DMT-ibu-rG. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal, fostering a secure research environment.
This compound, a modified nucleoside, is a valuable compound in oligonucleotide synthesis and cancer research.[1] However, its handling requires strict adherence to safety protocols due to its potential hazards. The Safety Data Sheet (SDS) classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] It can also cause skin irritation, serious eye irritation, and respiratory irritation.[3] Therefore, implementing comprehensive operational and disposal plans is not just a recommendation but a necessity for laboratory safety.
Personal Protective Equipment (PPE) and Hazard Mitigation
A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the required PPE and engineering controls to minimize exposure.
| Hazard Category | Required Personal Protective Equipment (PPE) | Engineering Controls & Work Practices |
| Ingestion | - Standard laboratory attire (lab coat, closed-toe shoes)- Nitrile gloves | - Do not eat, drink, or smoke in the laboratory.[2]- Wash hands thoroughly after handling.[2] |
| Inhalation | - NIOSH-approved respirator (if dusts or aerosols are generated) | - Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Skin Contact | - Lab coat- Nitrile gloves | - Change gloves immediately if contaminated.- Wash skin thoroughly with soap and water if contact occurs.[2] |
| Eye Contact | - Safety glasses with side shields or chemical safety goggles | - Use of a face shield is recommended if there is a splash hazard.- An eyewash station should be readily accessible.[2] |
| Environmental | - Not applicable for personal protection | - Avoid release to the environment.[2]- Collect spillage.[2] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adhering to a standardized workflow is paramount to minimizing risks. The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.
Caption: A procedural flowchart for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[2][3] Don all required personal protective equipment as outlined in the table above, including a lab coat, nitrile gloves, and safety glasses.[4]
-
Weighing and Aliquoting: Perform all manipulations that may generate dust or aerosols, such as weighing and aliquoting the solid compound, within a certified chemical fume hood to prevent inhalation.
-
Dissolution: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Ensure that the chosen solvent is compatible with the compound and the experimental procedure.
-
Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place as recommended, typically at -20°C for short-term and -80°C for long-term storage.[1][5]
-
Waste Disposal: Segregate all contaminated waste, including gloves, pipette tips, and empty containers, into a designated hazardous waste container.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination, as the substance is very toxic to aquatic life.[2]
Waste Segregation and Disposal Protocol:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. Do not dispose of this material down the drain.
-
Disposal: All hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
By implementing these detailed safety and logistical plans, laboratories can significantly mitigate the risks associated with handling this compound, ensuring the well-being of researchers and the protection of the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
